DAPI dilactate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5.C3H6O3/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;1-2(4)3(5)6/h1-8,21H,(H3,17,18)(H3,19,20);2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAUPANIXBMNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715388 | |
| Record name | 2-Hydroxypropanoic acid--2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28718-91-4 | |
| Record name | Propanoic acid, 2-hydroxy-, compd. with 2-[4-(aminoiminomethyl)phenyl]-1H-indole-6-carboximidamide (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28718-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC240892 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxypropanoic acid--2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of DAPI Dilactate Binding to DNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding mechanism of 4',6-diamidino-2-phenylindole (DAPI) dilactate to double-stranded DNA (dsDNA). It covers the core molecular interactions, quantitative binding parameters, and detailed experimental protocols for characterization.
Core Binding Mechanism
DAPI is a fluorescent stain that binds strongly to DNA, with a notable preference for adenine-thymine (A-T) rich regions[1][2][3]. The primary mode of interaction is through non-covalent binding within the minor groove of the B-form DNA helix[4][5].
Role of DAPI Dilactate: DAPI is commonly available as a dihydrochloride or a dilactate salt. The dilactate form exhibits greater water solubility, which facilitates the preparation of aqueous stock solutions. For the purposes of the DNA binding mechanism itself, the dilactate counterions dissociate in solution, and the binding interaction is governed by the DAPI cation.
A-T Selectivity: The preference for A-T rich sequences is a hallmark of DAPI binding. Footprinting experiments have shown that DAPI requires at least three consecutive A-T base pairs to bind effectively in the minor groove. This selectivity is attributed to several factors:
-
Steric Hindrance: The minor groove of G-C rich regions is sterically obstructed by the exocyclic amino group of guanine, which hinders the entry and fit of the DAPI molecule.
-
Favorable Electrostatics: The electrostatic potential in the minor groove of A-T rich regions is more negative compared to G-C regions, creating a more favorable environment for the cationic DAPI molecule.
-
Shape Complementarity: The crescent shape of the DAPI molecule is complementary to the curvature of the A-T rich minor groove.
Molecular Interactions: The stability of the DAPI-DNA complex is a result of a combination of non-covalent forces:
-
Hydrogen Bonding: DAPI can form hydrogen bonds with the O2 atoms of thymine and N3 atoms of adenine bases on the floor of the minor groove.
-
Van der Waals Forces: Close contacts between the planar aromatic rings of DAPI and the walls of the minor groove contribute significantly to the binding affinity.
-
Electrostatic Interactions: The positively charged amidinium groups of DAPI interact favorably with the negatively charged phosphate backbone of DNA.
Conformational Changes: Upon binding, DAPI can induce an allosteric conformational change in the DNA, resulting in a stiffer structure. The binding process is also associated with the displacement of water molecules from both the DAPI molecule and the minor groove, which is an entropically favorable process.
Alternative Binding Modes: While minor groove binding is the predominant and high-affinity mode, DAPI can exhibit other binding behaviors, particularly at G-C rich sites or at high dye-to-DNA ratios. These include a weaker intercalation mode, where the DAPI molecule inserts itself between the base pairs. This intercalative binding is significantly weaker (100-1000 fold) than the minor groove binding.
Visualization of DAPI Binding Logic
Caption: Logical flow of DAPI's preferential binding to A-T rich DNA regions.
Quantitative Data on DAPI-DNA Binding
The interaction between DAPI and DNA has been quantified by various biophysical methods. The following table summarizes key parameters.
| Parameter | Value | DNA Type / Conditions | Method | Reference |
| Binding Constant (Ka) | ~107 M-1 | λ-DNA, high & low ionic strength | Force Spectroscopy | |
| Binding Constant (Ka) | ~105 M-1 (Intercalation) | λ-DNA, high & low ionic strength | Force Spectroscopy | |
| Binding Stoichiometry | 1 DAPI molecule per 3-4 bp | A-T rich sequences | NMR, X-ray Crystallography | |
| Fluorescence Enhancement | ~20-fold | Upon binding to dsDNA | Fluorescence Spectroscopy | |
| Excitation Maximum (λex) | 358 nm | Bound to dsDNA | Fluorescence Spectroscopy | |
| Emission Maximum (λem) | 461 nm | Bound to dsDNA | Fluorescence Spectroscopy | |
| Emission Maximum (λem) | ~500 nm | Bound to RNA | Fluorescence Spectroscopy |
Experimental Protocols
Characterizing the binding of DAPI to DNA involves several key biophysical techniques. Detailed methodologies for these experiments are provided below.
Fluorescence Spectroscopy
This is the most common method used to study DAPI-DNA interactions due to the significant fluorescence enhancement upon binding.
Objective: To determine the binding constant (Ka) and binding stoichiometry (n).
Materials:
-
This compound stock solution (e.g., 1 mM in deionized water).
-
Calf thymus DNA or specific oligonucleotide sequence, stock solution with known concentration.
-
Binding buffer (e.g., 10 mM Phosphate buffer, 100 mM NaCl, pH 7.4).
-
Fluorometer with excitation and emission monochromators.
-
Quartz cuvettes.
Protocol:
-
Preparation: Prepare a working solution of DAPI in the binding buffer at a fixed concentration (e.g., 1 µM).
-
Titration:
-
Place the DAPI solution in the cuvette.
-
Record the initial fluorescence intensity (Excitation: 358 nm, Emission: 461 nm).
-
Make sequential additions of the DNA stock solution into the cuvette.
-
After each addition, mix thoroughly and allow the system to equilibrate for 2-3 minutes.
-
Record the fluorescence intensity after each addition.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the total DNA concentration.
-
Analyze the binding isotherm using a suitable binding model, such as the Scatchard plot or non-linear regression fitting to determine Ka and n.
-
Visualization of Fluorescence Titration Workflow
Caption: Experimental workflow for fluorescence titration of DAPI with DNA.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor conformational changes in DNA upon ligand binding and to study the chirality induced in the achiral DAPI molecule when it binds to the chiral DNA.
Objective: To assess DNA conformational changes and characterize the induced CD (ICD) signal of DAPI.
Materials:
-
This compound and DNA solutions as in 3.1.
-
CD Spectropolarimeter.
-
Quartz cuvette with a short path length (e.g., 1 cm).
Protocol:
-
Baseline Correction: Record a baseline spectrum of the buffer solution.
-
DNA Spectrum: Record the CD spectrum of the DNA solution alone (typically in the 220-320 nm range).
-
Titration:
-
Record the CD spectrum of a solution containing both DAPI and DNA. The ICD signal is observed in the absorption range of DAPI (300-400 nm).
-
Perform a titration by adding increasing concentrations of DAPI to a fixed concentration of DNA and record the spectra at each step.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze changes in the DNA CD signal (220-320 nm) to infer conformational changes.
-
Analyze the ICD signal (300-400 nm) which is indicative of minor groove binding. The nature of the ICD spectrum can provide insights into the binding geometry.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of binding.
Materials:
-
Isothermal Titration Calorimeter.
-
This compound and DNA solutions prepared in the same buffer batch to minimize heat of dilution effects.
Protocol:
-
Sample Preparation:
-
Degas both the DAPI and DNA solutions thoroughly.
-
Load the DNA solution into the sample cell.
-
Load the DAPI solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the DAPI solution into the DNA solution in the sample cell while maintaining a constant temperature.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Control Experiment: Perform a control titration by injecting DAPI into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of DAPI to DNA.
-
Fit the resulting isotherm to a suitable binding model to extract Ka, ΔH, and the stoichiometry (n). ΔG and ΔS can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Visualization of the DAPI-DNA Interaction Pathway
Caption: Pathway of DAPI binding to DNA, leading to a stable, fluorescent complex.
References
- 1. DAPI - Wikipedia [en.wikipedia.org]
- 2. What properties (if any) do AT rich regions of DNA have? - Biology Stack Exchange [biology.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. A study of the interaction of DAPI with DNA containing AT and non-AT sequences--molecular specificity of minor groove binding drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DAPI (4',6-diamidino-2-phenylindole) binds differently to DNA and RNA: minor-groove binding at AT sites and intercalation at AU sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DAPI Dilactate: Excitation and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent dye 4',6-diamidino-2-phenylindole, dilactate (DAPI dilactate), with a focus on its spectral properties and applications in cellular and molecular biology. DAPI is a widely used nuclear counterstain that emits a strong blue fluorescence upon binding to DNA, making it an indispensable tool for fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
Core Properties and Mechanism of Action
DAPI is a fluorescent molecule that binds preferentially to the minor groove of double-stranded DNA (dsDNA), with a high affinity for adenine-thymine (A-T) rich regions.[1][2][3][4][5] The dilactate salt form of DAPI exhibits enhanced water solubility compared to its dihydrochloride counterpart, facilitating easier preparation of aqueous stock solutions.
The fluorescence of DAPI is significantly enhanced upon binding to dsDNA. This enhancement, approximately 20-fold, is attributed to the displacement of water molecules from both the dye and the DNA minor groove, which stabilizes the excited state and reduces non-radiative decay pathways. While DAPI can also bind to RNA, the fluorescence emission is weaker and red-shifted to around 500 nm.
Quantitative Spectral and Physicochemical Data
The spectral characteristics of DAPI are highly dependent on its binding state (free in solution versus bound to nucleic acids). The key quantitative data for this compound are summarized below.
| Property | Value (Bound to dsDNA) | Value (Free in Aqueous Solution) | References |
| Excitation Maximum (λex) | 358-360 nm | ~340 nm | |
| Emission Maximum (λem) | 460-461 nm | ~488 nm | |
| Molar Extinction Coefficient (ε) | ~27,000 cm⁻¹M⁻¹ | ~21,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | High (~0.92) | Low (~0.043) | |
| Molecular Weight | 457.48 g/mol | 457.48 g/mol |
Note: The quantum yield of DAPI bound to RNA is significantly lower, approximately 20% of that when bound to dsDNA.
Experimental Methodologies
Accurate and reproducible results with DAPI staining depend on standardized protocols. Below are detailed methodologies for common applications.
Preparation of Stock and Working Solutions
-
This compound Stock Solution (e.g., 1-5 mg/mL):
-
Weigh out the desired amount of this compound powder.
-
Dissolve in high-quality deionized water (ddH₂O) or dimethylformamide (DMF) to the target concentration. This compound's higher water solubility makes water a suitable solvent.
-
Aliquot the stock solution into small, light-protected tubes and store at -20°C for long-term storage (stable for months to years). For short-term storage, 2-8°C is acceptable for several weeks. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a stock solution aliquot and dilute it to the final desired concentration in an appropriate buffer, typically Phosphate-Buffered Saline (PBS).
-
For Fixed Cell Microscopy: A final concentration of 300 nM (approximately 0.1-1 µg/mL) is commonly used.
-
For Flow Cytometry (Cell Cycle Analysis): A higher concentration, typically 1-3 µM, is often required.
-
Protocol for Staining Fixed Adherent Cells for Fluorescence Microscopy
This protocol is suitable for cells cultured on coverslips or in chamber slides.
-
Cell Fixation:
-
Wash cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each to remove the fixative.
-
-
Permeabilization (Optional but Recommended):
-
To ensure DAPI can access the nucleus, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
DAPI Staining:
-
Add the DAPI working solution (e.g., 300 nM in PBS) to the cells, ensuring they are completely covered.
-
Incubate for 1-5 minutes at room temperature, protected from light.
-
Note: Incubation time and concentration may need optimization depending on the cell type.
-
-
Washing and Mounting:
-
Remove the DAPI solution and wash the cells two to three times with PBS to minimize background fluorescence.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (typically ~360 nm excitation and ~460 nm emission).
-
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is designed for analyzing the DNA content of a cell population.
-
Sample Preparation:
-
Harvest cells and prepare a single-cell suspension of 1-2 million cells.
-
Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol.
-
Incubate at 4°C for at least 2 hours (or overnight). Cells can be stored at -20°C for longer periods.
-
-
DAPI Staining:
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and carefully discard the ethanol supernatant.
-
Rehydrate the cells by resuspending the pellet in 5 mL of PBS and incubating for 15 minutes at room temperature.
-
Centrifuge again and resuspend the cell pellet in 300-500 µL of DAPI staining solution (e.g., DAPI at 1 µg/mL in PBS containing 0.1% Triton X-100).
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a UV or violet laser for excitation.
-
Collect the DAPI fluorescence signal in the blue channel (e.g., using a 450/50 bandpass filter) on a linear scale.
-
The resulting histogram of fluorescence intensity will show distinct peaks corresponding to cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations of Experimental Workflows
Workflow for DAPI Staining of Fixed Cells
Caption: A typical experimental workflow for staining fixed adherent cells with DAPI.
Logical Flow of Cell Cycle Analysis
Caption: Logical relationship between cell cycle phase, DAPI fluorescence, and flow cytometry data.
References
DAPI Dilactate: An In-depth Technical Guide for Nuclear Counterstaining in Fixed Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DAPI dilactate, a widely used fluorescent stain for visualizing cell nuclei in fixed-cell preparations. We will delve into its chemical properties, mechanism of action, and provide detailed protocols for its application in fluorescence microscopy and flow cytometry.
Introduction to this compound
DAPI (4',6-diamidino-2-phenylindole) is a blue-fluorescent DNA stain that is a cornerstone of fluorescence microscopy.[1] It exhibits a strong preference for double-stranded DNA (dsDNA), specifically binding to adenine-thymine (A-T) rich regions in the minor groove.[2][3] This binding event leads to a significant, approximately 20-fold, enhancement of its fluorescence.[4][5] DAPI is an excellent and popular nuclear counterstain, providing clear, specific staining of the nucleus with minimal cytoplasmic background.
The dilactate salt of DAPI is favored for its increased water solubility compared to the more common dihydrochloride salt, which facilitates easier preparation of stock solutions.
Chemical and Spectral Properties
A clear understanding of this compound's properties is crucial for its effective use. The key quantitative data is summarized below.
| Property | Value | References |
| Molecular Formula | C22H27N5O6 | |
| Molecular Weight | 457.48 g/mol | |
| Excitation Maximum (bound to dsDNA) | ~358 nm | |
| Emission Maximum (bound to dsDNA) | ~461 nm | |
| Solubility | Soluble in water |
Note: While DAPI also binds to RNA, the fluorescence quantum yield is only about 20% of that when bound to dsDNA, and the emission maximum is shifted to a longer wavelength (~500 nm).
Mechanism of Action
DAPI's utility as a nuclear stain stems from its specific binding to DNA. The process is a direct interaction and does not involve a signaling pathway.
References
Storage and Stability of DAPI Dilactate Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical aspects concerning the storage and stability of 4',6-diamidino-2-phenylindole, dilactate (DAPI dilactate) solutions. Adherence to proper preparation, storage, and handling protocols is paramount to ensure the reliability and reproducibility of experimental results that rely on this widely used fluorescent stain.
Introduction to this compound
DAPI is a popular blue fluorescent nuclear and chromosome counterstain that binds preferentially to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA).[1][2] Upon binding to dsDNA, the fluorescence intensity of DAPI is enhanced approximately 20-fold.[1][3] this compound is a salt of DAPI that exhibits greater solubility in aqueous solutions compared to its dihydrochloride counterpart, making it a preferred choice for preparing stock solutions in water.[2]
Quantitative Data on Storage and Stability
Proper storage is crucial for maintaining the performance of this compound solutions. The following tables summarize the recommended storage conditions and stability for both the solid powder form and prepared solutions.
Table 1: Storage and Stability of this compound Powder
| Storage Temperature | Protection from Light | Shelf Life |
| Room Temperature | Recommended | At least 1 year |
| 2-8°C | Recommended | At least 1 year |
| -20°C | Recommended | 3 years |
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Protection from Light | Stability |
| Stock Solution | Deionized Water or DMF | 5 mg/mL | -20°C | Required | At least 6 months |
| Stock Solution | Deionized Water or DMF | 5 mg/mL | 2-6°C | Required | Up to 6 months |
| Stock Solution | ddH₂O | 5 mg/mL | -20°C or -80°C | Required | At least 6 months (avoid repeated freeze-thaw) |
| Stock Solution | Water | 10 mg/mL | 4°C | Required | Can be stored for years |
| In Solvent | - | - | -80°C | Required | 1 year |
| Working Solution | PBS | 1 µg/mL | 4°C | Required | - |
Experimental Protocols
Accurate and consistent results depend on standardized experimental protocols. The following sections detail the preparation of stock and working solutions, as well as a general procedure for staining fixed cells.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Deionized water (dH₂O) or dimethylformamide (DMF)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
To prepare a 5 mg/mL stock solution (10.9 mM), dissolve 10 mg of this compound powder in 2 mL of dH₂O or DMF.
-
Vortex the solution thoroughly to ensure the powder is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at ≤-20°C for long-term storage. For short-term storage, the solution can be kept at 2-6°C, protected from light.
Preparation of DAPI Working Solution for Fixed Cell Staining
Objective: To dilute the DAPI stock solution to a working concentration for staining fixed cells for fluorescence microscopy.
Materials:
-
This compound stock solution (5 mg/mL)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
Procedure:
-
Equilibrate an aliquot of the DAPI stock solution to room temperature.
-
Dilute the stock solution to a final concentration of 300 nM in PBS. For a 5 mg/mL (10.9 mM) stock solution, this can be achieved through serial dilutions.
-
The working solution should be prepared fresh for optimal performance.
Staining Protocol for Adherent Fixed Cells
Objective: To stain the nuclei of fixed adherent cells with DAPI.
Materials:
-
Fixed cells on coverslips or in a culture plate
-
DAPI working solution (300 nM in PBS)
-
PBS for washing
-
Antifade mounting medium (optional)
Procedure:
-
After fixation and permeabilization, briefly wash the cells with PBS.
-
Add a sufficient volume of the 300 nM DAPI working solution to completely cover the cells.
-
Incubate for 1-5 minutes at room temperature, protected from light.
-
Remove the DAPI solution and rinse the sample several times with PBS to remove unbound dye.
-
Drain the excess buffer and mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation/Emission maxima: ~358/461 nm when bound to dsDNA).
Visualizations
Experimental Workflow for DAPI Staining
The following diagram illustrates the general workflow from this compound powder to imaging of stained cells.
Factors Affecting this compound Solution Stability
This diagram outlines the key factors that can influence the stability and performance of this compound solutions.
Conclusion
The stability and efficacy of this compound solutions are highly dependent on proper preparation, storage, and handling. By following the guidelines outlined in this technical guide, researchers can ensure the integrity of their DAPI solutions, leading to more reliable and reproducible results in fluorescence microscopy and other applications. Key takeaways include the importance of storing stock solutions at low temperatures, protecting them from light, and avoiding repeated freeze-thaw cycles by preparing aliquots. The enhanced water solubility of the dilactate salt simplifies the preparation of aqueous stock solutions. As with all DNA-binding agents, DAPI is a potential mutagen and should be handled with appropriate safety precautions.
References
DAPI Dilactate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 4',6-diamidino-2-phenylindole, dilactate (DAPI dilactate), a widely used fluorescent stain in molecular and cellular biology. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, applications, and experimental protocols.
Core Chemical Properties
This compound is a salt form of DAPI, known for its enhanced solubility in aqueous solutions compared to its dihydrochloride counterpart, making it a preferred choice for preparing stock solutions.[1][2][3][4] The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅N₅ • 2C₃H₆O₃ | [5] |
| Molecular Weight | 457.48 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Excitation Maximum (with dsDNA) | ~358 nm | |
| Emission Maximum (with dsDNA) | ~461 nm |
Mechanism of Action: DNA Binding
DAPI is a fluorescent stain that strongly binds to double-stranded DNA (dsDNA). Its primary mode of interaction is binding to the minor groove of DNA, with a notable preference for adenine-thymine (A-T) rich regions. This binding event leads to a significant enhancement of its fluorescence, approximately 20-fold, making it an excellent tool for visualizing DNA. While DAPI can also bind to RNA, the resulting fluorescence is weaker and its emission maximum shifts to around 500 nm.
The interaction of DAPI with DNA is not limited to minor groove binding. Under certain conditions, such as in the presence of GC-rich DNA sequences or at high concentrations, it can also exhibit an intercalative binding mode.
Applications in Research
Due to its specific binding to DNA and strong fluorescence, this compound is extensively used in a variety of applications, including:
-
Fluorescence Microscopy: As a nuclear counterstain, DAPI allows for the clear visualization of nuclei in both fixed and live cells. Its distinct blue fluorescence provides excellent contrast with other fluorescent probes, making it ideal for multicolor imaging.
-
Flow Cytometry: DAPI is utilized for cell cycle analysis by quantifying the DNA content in a population of cells. Cells in the G2/M phase of the cell cycle will have twice the DNA content, and thus twice the fluorescence intensity, of cells in the G0/G1 phase.
-
Chromosome Staining: DAPI is a common stain for visualizing chromosomes.
-
Mycoplasma Detection: The presence of mycoplasma contamination in cell cultures can be detected by the characteristic extranuclear DAPI staining.
Experimental Protocols
Below are detailed protocols for common applications of this compound.
Protocol 1: Staining of Fixed Adherent Cells for Fluorescence Microscopy
This protocol outlines the steps for staining the nuclei of fixed cells grown on coverslips.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in deionized water or DMF)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells on sterile coverslips in a petri dish. Wash the cells with PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for allowing DAPI to enter the nucleus.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DAPI Staining: Prepare a working solution of DAPI at a concentration of 300 nM in PBS. Add enough of the DAPI working solution to completely cover the cells on the coverslip and incubate for 1-5 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells two to three times with PBS to remove unbound DAPI.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Visualization: Image the stained cells using a fluorescence microscope equipped with a UV light source and a blue/cyan filter.
References
Navigating the Blue: A Technical Guide to the Safe Handling of DAPI Dilactate Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for DAPI dilactate powder, a widely used fluorescent stain for nucleic acids. While DAPI (4',6-diamidino-2-phenylindole) is an indispensable tool in fluorescence microscopy and flow cytometry, proper handling is paramount to ensure personnel safety and maintain experimental integrity. This document outlines the potential hazards, recommended personal protective equipment (PPE), storage and handling best practices, emergency procedures, and detailed experimental protocols for the safe preparation and use of this compound solutions.
Hazard Identification and Safety Precautions
While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture according to the Globally Harmonized System (GHS), it is crucial to treat it with caution as the chemical, physical, and toxicological properties have not been thoroughly investigated. DAPI is a known mutagen and should be handled with care.[1][2][3]
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[4]
-
Ingestion: May be harmful if swallowed.
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Chronic Exposure: Potential for cumulative effects. Long-term exposure effects are not well-documented.
Due to the lack of comprehensive toxicological data, it is prudent to handle this compound powder with the same level of caution as other potentially hazardous chemicals.
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the most critical line of defense against accidental exposure to this compound powder and its solutions.
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for handling this compound powder and solutions. |
| Chemical Splash Goggles | Recommended when preparing stock solutions or when there is a risk of splashing. Forms a seal around the eyes for enhanced protection. | |
| Face Shield | Should be worn in conjunction with goggles when handling large volumes or when there is a significant splash hazard. | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling DAPI. Inspect gloves before use and use proper removal techniques to avoid skin contact. |
| Double Gloving | Recommended when handling the powder or concentrated stock solutions. | |
| Body Protection | Laboratory Coat | Standard protective clothing to prevent contamination of personal garments. Should be laundered separately from personal clothing. |
| Chemically Resistant Apron | Recommended when handling large quantities of DAPI solutions to provide an additional layer of protection against splashes. | |
| Respiratory Protection | Dust Mask (e.g., N95) | Recommended when weighing or handling this compound powder to prevent inhalation of fine particles. |
| NIOSH/MSHA Approved Respirator | Should be worn if exposure limits are exceeded or if irritation is experienced. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the stability of this compound and to prevent accidental exposure.
| Aspect | Procedure |
| General Handling | Work in a well-ventilated area, preferably in a chemical fume hood when handling the powder. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
| Storage of Powder | Keep the container tightly closed in a dry and well-ventilated place. Recommended storage temperature is typically -20°C or 2-8°C, protected from light. |
| Storage of Solutions | Stock solutions can be stored at ≤-20°C for long-term storage (several months). For short-term storage, solutions can be kept at 2-6°C, protected from light. Avoid repeated freeze-thaw cycles. |
Emergency Procedures: First Aid and Spill Response
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Spill Response:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Contain and Clean: For powder spills, cover with a plastic sheet to minimize dust. Gently sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of contaminated materials and waste in accordance with local, state, and federal regulations.
Experimental Protocols for Safe Handling
Preparation of this compound Stock Solution
This protocol outlines the steps for safely preparing a concentrated stock solution from this compound powder.
Caption: Workflow for the safe preparation of a this compound stock solution.
Preparation of DAPI Working Solution and Staining of Cells
This protocol details the dilution of the stock solution and the subsequent staining of either suspension or adherent cells.
Caption: General workflow for preparing a DAPI working solution and staining cells.
Logical Framework for this compound Safety
The safe use of this compound is predicated on a hierarchical set of controls and preparedness measures.
Caption: Logical relationship of safety precautions for handling this compound.
Waste Disposal
All DAPI-contaminated waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of DAPI waste down the drain.
By adhering to the guidelines outlined in this document, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment while leveraging the power of this essential fluorescent stain.
References
The Principle of DAPI Dilactate Fluorescence Enhancement: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DAPI (4′,6-diamidino-2-phenylindole) is a widely utilized fluorescent stain that exhibits a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA (dsDNA). Its remarkable fluorescence enhancement upon binding to DNA makes it an invaluable tool in cellular and molecular biology for visualizing cell nuclei, studying apoptosis, and analyzing the cell cycle. This technical guide delves into the core principles governing the fluorescence enhancement of DAPI, with a particular focus on the dilactate salt form. It provides a comprehensive overview of the binding mechanism, the photophysical properties of free and DNA-bound DAPI, and detailed experimental protocols for its application in fluorescence microscopy and flow cytometry.
Introduction to DAPI and DAPI Dilactate
DAPI is a blue-fluorescent dye that was first synthesized in 1971.[1] While initially investigated as a potential drug, its potent and specific binding to DNA, coupled with a significant increase in fluorescence upon binding, led to its widespread adoption as a fluorescent stain.[1] DAPI exists in several salt forms, with the dihydrochloride and dilactate being the most common. This compound is noted for its enhanced solubility in water compared to the dihydrochloride form, which facilitates the preparation of stock and working solutions.[2]
The Core Principle: Fluorescence Enhancement upon DNA Binding
The central characteristic of DAPI that makes it an exceptional DNA stain is the dramatic increase in its fluorescence quantum yield when it binds to dsDNA.[3] In its unbound state in an aqueous solution, DAPI exhibits a low quantum yield.[4] However, upon binding to the minor groove of A-T rich regions of dsDNA, its fluorescence intensity increases by approximately 20-fold. This enhancement is attributed to several factors:
-
Rigidization of the DAPI Molecule: In solution, the DAPI molecule is flexible and can dissipate absorbed energy through non-radiative pathways, such as molecular vibrations and rotations. When bound within the minor groove of DNA, the molecule becomes more rigid, which restricts these non-radiative decay pathways and favors the emission of photons (fluorescence).
-
Protection from Quenching: The hydrophobic environment of the DNA minor groove shields the bound DAPI molecule from solvent molecules, particularly water, which can quench fluorescence. This protection from non-radiative decay processes further contributes to the enhanced quantum yield.
-
Favorable Energetics: Molecular modeling studies have shown that the binding of DAPI to the A-T rich minor groove is an energetically favorable interaction.
DAPI-DNA Interaction: A Closer Look
DAPI primarily binds to the minor groove of dsDNA, with a strong preference for sequences rich in adenine and thymine. This binding is non-intercalative. However, under certain conditions, such as high dye concentrations or in the presence of GC-rich DNA sequences, DAPI can also intercalate between DNA base pairs, though this is a less common and less fluorescent binding mode.
The interaction with the A-T rich minor groove is stabilized by hydrogen bonds and van der Waals forces between the DAPI molecule and the DNA.
Quantitative Photophysical Properties of DAPI
The photophysical properties of DAPI change significantly upon binding to dsDNA. The following table summarizes key quantitative data for free and DNA-bound DAPI.
| Property | Free DAPI (in aqueous solution) | DAPI Bound to dsDNA | Reference(s) |
| Excitation Maximum (λex) | ~340 nm | ~358 nm | |
| Emission Maximum (λem) | ~453 nm | ~461 nm | |
| Quantum Yield (Φf) | ~0.04 | ~0.92 | |
| Molar Extinction Coefficient (ε) | Not specified | 27,000 M⁻¹cm⁻¹ at 353 nm | |
| Fluorescence Lifetime (τ) | Two components: ~0.2 ns and ~2.8 ns | ~4 ns | |
| Binding Constant (Kd) | Not applicable | ~10⁷ M⁻¹ (for minor groove binding) |
Experimental Protocols
Preparation of this compound Solutions
5.1.1. Stock Solution (e.g., 5 mg/mL)
-
Weigh out 10 mg of this compound powder.
-
Dissolve the powder in 2 mL of deionized water (diH₂O) or dimethylformamide (DMF) to create a 5 mg/mL stock solution.
-
If using water, sonication may be required to fully dissolve the powder.
-
Store the stock solution in aliquots at -20°C, protected from light. The stock solution is stable for several months.
5.1.2. Working Solution (e.g., 300 nM for Fixed Cell Staining)
-
Prepare an intermediate dilution of the stock solution. For example, add 2.1 µL of a 14.3 mM DAPI stock solution to 100 µL of Phosphate-Buffered Saline (PBS) to make a 300 µM intermediate dilution.
-
Dilute the intermediate dilution 1:1000 in PBS to create a final working solution of 300 nM.
-
Prepare the working solution fresh for each experiment.
Staining Protocol for Fixed Cells in Fluorescence Microscopy
-
Grow cells on coverslips or in a multi-well plate.
-
Fix the cells using a suitable method (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilize the cells if required for other antibody staining (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Wash the cells three times with PBS.
-
Add a sufficient volume of the 300 nM DAPI working solution to cover the cells.
-
Incubate for 1-5 minutes at room temperature, protected from light.
-
Remove the DAPI solution and wash the cells three times with PBS.
-
Mount the coverslips with an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
Staining Protocol for Live Cells
Note: DAPI is generally less permeable to the membranes of live cells and may require higher concentrations and longer incubation times. It is often used as a marker for dead or membrane-compromised cells in a live-cell population.
-
Prepare a DAPI working solution in a suitable cell culture medium or PBS at a concentration of 0.1-1 µg/mL.
-
Add the DAPI solution directly to the live cells.
-
Incubate at 37°C for 10-15 minutes.
-
Gently wash the cells with fresh medium or PBS to reduce background fluorescence.
-
Image the cells immediately using a fluorescence microscope with a DAPI filter set.
DAPI Staining for Cell Cycle Analysis by Flow Cytometry
-
Harvest and wash the cells with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Centrifuge the fixed cells and resuspend the pellet in PBS.
-
Prepare a DAPI staining solution containing a permeabilizing agent (e.g., 0.1% Triton X-100 in PBS) and DAPI at a final concentration of 1-10 µg/mL.
-
Resuspend the cell pellet in the DAPI/Triton X-100 solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer using a UV or violet laser for excitation and a blue emission filter.
Visualizations
Caption: Mechanism of DAPI Fluorescence Enhancement.
Caption: Experimental Workflow for DAPI Staining of Fixed Cells.
Conclusion
This compound is a highly effective and convenient fluorescent probe for DNA, primarily due to the significant enhancement of its fluorescence upon binding to the minor groove of A-T rich regions in dsDNA. This in-depth guide has elucidated the fundamental principles behind this phenomenon, provided key quantitative data for its photophysical properties, and offered detailed experimental protocols for its application. By understanding these core concepts and methodologies, researchers, scientists, and drug development professionals can effectively leverage DAPI for a wide range of applications in cellular and molecular imaging and analysis.
References
A Technical Guide to DAPI Dilactate in Microscopy for Researchers and Drug Development Professionals
An in-depth exploration of the principles, applications, and methodologies of 4',6-diamidino-2-phenylindole (DAPI) dilactate, a cornerstone fluorescent stain in cellular and molecular analysis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DAPI dilactate's utility in microscopy, complete with detailed experimental protocols and quantitative data for precise and reproducible results.
Introduction to this compound
4',6-diamidino-2-phenylindole, commonly known as DAPI, is a blue-fluorescent dye renowned for its strong and specific binding to DNA.[1][2] It is an indispensable tool in fluorescence microscopy for visualizing cell nuclei. The dilactate salt of DAPI is favored in many laboratory settings due to its enhanced water solubility compared to the more common dihydrochloride salt, which facilitates easier preparation of stock solutions.[3][4]
DAPI operates by intercalating into the minor groove of double-stranded DNA (dsDNA), with a notable preference for adenine-thymine (A-T) rich regions.[1] This binding event leads to a significant, approximately 20-fold, enhancement in its fluorescence quantum yield. While DAPI can also bind to RNA, its fluorescence is considerably weaker and exhibits a spectral shift, which generally results in specific and high-contrast labeling of the nucleus with minimal cytoplasmic background.
Quantitative Data Summary
For ease of comparison and experimental design, the following tables summarize the key quantitative parameters of this compound.
| Property | Value | References |
| Molecular Weight | 457.48 g/mol | |
| Excitation Maximum (with dsDNA) | ~358 nm | |
| Emission Maximum (with dsDNA) | ~461 nm | |
| Molarity of 5 mg/mL solution | 10.9 mM | |
| Recommended Storage (Powder) | -20°C for up to 3 years | |
| Recommended Storage (Solvent) | -80°C for up to 1 year |
Table 1: Physicochemical and Spectral Properties of this compound
| Application | Recommended Working Concentration | Typical Incubation Time | References |
| Fixed Adherent Cell Staining | 300 nM (or 0.1 - 1 µg/mL) | 1 - 10 minutes | |
| Flow Cytometry (Cell Cycle) | 1 µg/mL to 10 µg/mL | 15 - 30 minutes | |
| Apoptosis Detection (Microscopy) | 1 µg/mL | 5 - 15 minutes | |
| Chromosome FISH Counterstaining | 30 nM | 30 minutes |
Table 2: Recommended Staining Parameters for this compound in Various Applications
Core Applications and Experimental Protocols
This compound is a versatile tool with a broad range of applications in microscopy. Below are detailed protocols for some of its most common uses.
Nuclear Counterstaining in Fixed Cells
DAPI is widely used as a nuclear counterstain in immunofluorescence (IF) and immunohistochemistry (IHC) to provide cellular context to the localization of specific proteins.
Experimental Protocol: Staining of Fixed Adherent Cells
-
Cell Culture and Fixation:
-
Culture cells on sterile glass coverslips to the desired confluency.
-
Wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each to remove residual fixative.
-
-
Permeabilization (Optional but Recommended for Intracellular Targets):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the cellular membranes.
-
Wash the cells twice with PBS.
-
-
DAPI Staining:
-
Prepare a working solution of DAPI at a concentration of 300 nM in PBS.
-
Add the DAPI working solution to the coverslips, ensuring the cells are completely covered.
-
Incubate for 1-5 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells two to three times with PBS to remove unbound DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Visualization:
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
-
Cell Cycle Analysis by Flow Cytometry
The stoichiometric binding of DAPI to DNA allows for the quantification of cellular DNA content, making it a valuable tool for cell cycle analysis. Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase will have an intermediate amount.
Experimental Protocol: Cell Cycle Analysis
-
Cell Preparation:
-
Harvest approximately 1-2 million cells and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 500 µL of PBS to create a single-cell suspension.
-
-
Fixation:
-
Add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 2 hours. Cells can be stored at -20°C for longer periods.
-
-
Staining:
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.
-
Resuspend the cell pellet in 5 mL of PBS and incubate for 15 minutes at room temperature to rehydrate the cells.
-
Centrifuge the cells again and resuspend the pellet in 300 µL of DAPI/Triton X-100 staining solution (1 µg/mL DAPI, 0.1% Triton X-100 in PBS).
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a UV or violet laser for DAPI excitation.
-
Collect the fluorescence emission using a filter appropriate for DAPI (e.g., 450/50 nm).
-
Gate on single cells to exclude doublets and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Detection of Apoptosis
Apoptosis, or programmed cell death, is characterized by distinct morphological changes in the nucleus, including chromatin condensation and nuclear fragmentation. DAPI staining can be used to visualize these changes. Apoptotic cells will exhibit highly condensed or fragmented nuclei that are brightly stained with DAPI, in contrast to the uniform, less bright staining of healthy cell nuclei.
Experimental Protocol: Apoptosis Detection by Microscopy
-
Cell Culture and Treatment:
-
Culture cells on coverslips and treat with the desired apoptotic stimulus. Include both positive and negative controls.
-
-
Fixation and Staining:
-
Wash the cells twice with cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add a DAPI staining solution (1 µg/mL in PBS) and incubate for 5-15 minutes at room temperature in the dark.
-
-
Washing and Visualization:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides with an antifade mounting medium.
-
Visualize the cells under a fluorescence microscope. Count the number of cells with apoptotic nuclear morphology (condensed, fragmented, and brightly stained nuclei) versus normal nuclei.
-
References
Methodological & Application
DAPI Dilactate Staining Protocol for Mammalian Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA).[][2] This specific binding results in a significant, approximately 20-fold, enhancement of its fluorescence.[3][4] DAPI is excited by ultraviolet (UV) light and emits a bright blue fluorescence, making it an ideal counterstain for the cell nucleus in fluorescence microscopy and flow cytometry.[5] When bound to dsDNA, DAPI has an excitation maximum of about 358 nm and an emission maximum of approximately 461 nm. DAPI dilactate is a salt form of DAPI that exhibits greater water solubility compared to the more common dihydrochloride salt, facilitating easier preparation of stock solutions. While it can be used for staining both fixed and live cells, it is more commonly used for fixed cells due to its limited membrane permeability in living cells.
Materials and Reagents
-
This compound powder (MW: 457.5 g/mol )
-
Deionized water (dH₂O) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Antifade mounting medium
-
Mammalian cells (adherent or in suspension)
-
Microscope slides and coverslips or appropriate imaging plates
-
Fluorescence microscope with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm)
Quantitative Data Summary
| Parameter | Fixed Cell Staining | Live Cell Staining | Flow Cytometry |
| DAPI Stock Solution | 5 mg/mL (10.9 mM) in dH₂O or DMF | 5 mg/mL (10.9 mM) in dH₂O or DMF | 5 mg/mL (10.9 mM) in dH₂O or DMF |
| Working Concentration | 300 nM (~0.1 - 1 µg/mL) in PBS | 0.1 - 1 µg/mL in PBS or culture medium | 3 µM in staining buffer |
| Incubation Time | 1 - 10 minutes at room temperature | 10 - 15 minutes at 37°C | 15 minutes at room temperature |
| Fixation | Required (e.g., 4% PFA) | Not applicable | Required (e.g., 70% Ethanol) |
| Permeabilization | Recommended (e.g., 0.1% Triton X-100) | Not applicable | Required (e.g., Triton X-100 in staining buffer) |
Experimental Protocols
Preparation of DAPI Stock Solution (5 mg/mL)
-
Weigh out 10 mg of this compound powder.
-
Dissolve the powder in 2 mL of high-purity deionized water (dH₂O) or dimethylformamide (DMF). Sonication may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light, for long-term storage (stable for at least 6 months). For short-term storage, the solution can be kept at 2-8°C for up to one month.
Note: DAPI is a potential mutagen and should be handled with appropriate safety precautions.
Staining Protocol for Fixed Adherent Mammalian Cells
-
Cell Culture: Grow adherent cells on sterile coverslips or in imaging-appropriate plates to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Permeabilization: If required for other antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Staining: Prepare a working solution of 300 nM DAPI in PBS. Add enough of the working solution to completely cover the cells.
-
Incubation: Incubate for 1-5 minutes at room temperature, protected from light.
-
Washing: Rinse the cells two to three times with PBS to remove unbound DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set.
Staining Protocol for Fixed Suspension Mammalian Cells
-
Cell Preparation: Harvest the cells and centrifuge at 1000g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step twice.
-
Fixation: Resuspend the cell pellet in 4% paraformaldehyde in PBS and incubate for 15-20 minutes at room temperature.
-
Washing: Centrifuge and wash the cells three times with PBS.
-
(Optional) Permeabilization: Resuspend the cell pellet in 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Centrifuge and wash the cells three times with PBS.
-
Staining: Resuspend the cell pellet in a 1 µg/mL DAPI working solution in PBS.
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.
-
Washing: Centrifuge and wash the cells twice with PBS.
-
Imaging: Resuspend the cells in a small volume of PBS, place a drop on a microscope slide, cover with a coverslip, and image.
Staining Protocol for Live Mammalian Cells
-
Cell Culture: Grow cells in a suitable imaging dish or plate.
-
Staining Solution Preparation: Prepare a working solution of 0.1-1 µg/mL DAPI in pre-warmed sterile PBS or culture medium.
-
Staining: Remove the culture medium and add the DAPI staining solution to the cells.
-
Incubation: Incubate the cells for 10-15 minutes at 37°C.
-
Washing: Gently wash the cells once or twice with warm PBS or culture medium to reduce background fluorescence.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set.
Note: DAPI is less permeable to the membranes of live cells, and staining may not be as robust as in fixed cells. Higher concentrations and longer incubation times might be necessary but can also lead to increased cytotoxicity.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of DAPI binding to DNA and subsequent fluorescence.
Caption: A generalized workflow for DAPI staining of fixed mammalian cells.
References
Application Notes and Protocols: Preparation of a 1 mg/mL DAPI Dilactate Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
DAPI (4′,6-diamidino-2-phenylindole) is a popular blue fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of DNA.[1][2] Upon binding to double-stranded DNA (dsDNA), its fluorescence is enhanced approximately 20-fold. DAPI dilactate is a salt of DAPI that exhibits greater water solubility than its dihydrochloride counterpart, making it a convenient choice for preparing aqueous stock solutions.[3] This document provides a detailed protocol for the preparation, storage, and handling of a 1 mg/mL this compound stock solution for use in fluorescence microscopy, flow cytometry, and other applications requiring fluorescent labeling of nuclei.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 457.48 g/mol | |
| Molecular Formula | C₁₆H₁₅N₅•2C₃H₆O₃ | |
| Appearance | Yellow solid | |
| Solubility (in water) | ≥ 20 mg/mL | |
| Excitation Maximum (dsDNA) | ~358 nm | |
| Emission Maximum (dsDNA) | ~461 nm | |
| Molar Concentration (1 mg/mL) | ~2.186 mM | - |
Experimental Protocol: Preparation of 1 mg/mL this compound Stock Solution
This protocol details the steps to prepare a 1 mg/mL stock solution of this compound.
3.1. Materials
-
This compound powder (e.g., Sigma-Aldrich D9564, Thermo Fisher Scientific D3571)
-
High-purity water (ultrapure, deionized, or double-distilled) or Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or other appropriate sterile containers for aliquoting
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
3.2. Safety Precautions
-
Caution: DAPI is a known mutagen and should be handled with care. Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Dispose of DAPI-containing waste in accordance with local regulations.
3.3. Stock Solution Preparation
-
Weighing: Carefully weigh out the desired amount of this compound powder. To prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the powder.
-
Dissolving:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity water or DMSO. For a 1 mg/mL solution, add 1 mL of solvent. This compound is readily soluble in water.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, though it is often not required for the dilactate salt.
-
-
Storage:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the solution, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in microcentrifuge tubes.
-
Long-term Storage: Store the aliquots at -20°C or -80°C, protected from light. When stored properly, the solution is stable for at least six months.
-
Short-term Storage: For short-term use, the solution can be stored at 2-8°C, protected from light.
-
3.4. Preparation of Working Solution
The stock solution must be diluted to a working concentration before use. The optimal concentration may vary depending on the application.
-
For Fixed Cell Staining: A typical working concentration is 1 µg/mL. To prepare a 1 µg/mL working solution, dilute the 1 mg/mL stock solution 1:1000 in a suitable buffer such as Phosphate-Buffered Saline (PBS).
-
Example Dilution: To make 1 mL of 1 µg/mL DAPI working solution, add 1 µL of the 1 mg/mL stock solution to 999 µL of PBS.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for DAPI stock solution preparation and storage.
References
Application Notes and Protocols for DAPI Dilactate Staining of Frozen Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of DAPI dilactate in the fluorescent staining of frozen tissue sections. DAPI (4',6-diamidino-2-phenylindole) is a widely used nuclear counterstain that emits a blue fluorescence upon binding to the minor groove of double-stranded DNA (dsDNA), with a preference for adenine-thymine (A-T) rich regions.[1][2][3] The dilactate salt form of DAPI offers enhanced water solubility compared to the more common dihydrochloride salt, facilitating easier preparation of stock solutions.[4]
Mechanism of Action: DAPI exhibits a significant increase in fluorescence quantum yield, approximately 20-fold, upon binding to dsDNA. This specific interaction makes it an excellent tool for visualizing cell nuclei in both fixed cells and tissue sections with minimal cytoplasmic background. While DAPI can also bind to RNA, the resulting fluorescence is weaker and has a shifted emission maximum (~500 nm) compared to when bound to dsDNA (~461 nm).
Applications in Research and Drug Development: In the context of frozen tissue sections, DAPI staining is crucial for:
-
Histological Context: Providing clear visualization of tissue architecture and cell distribution.
-
Immunofluorescence (IF) and Immunohistochemistry (IHC): Serving as a counterstain to localize target proteins relative to the nucleus.
-
Cell Proliferation and Apoptosis Studies: Assessing nuclear morphology, condensation, and fragmentation.
-
High-Content Screening: Automating cell counting and nuclear segmentation in tissue-based assays.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and use of this compound for staining frozen tissue sections.
Table 1: this compound Properties
| Property | Value |
| Molecular Weight | 457.48 g/mol |
| Excitation Maximum (bound to dsDNA) | 358 nm |
| Emission Maximum (bound to dsDNA) | 461 nm |
| Solubility | Highly soluble in water |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (Stock Solution) | -20°C or -80°C for at least 6 months |
Table 2: Solution Preparation and Staining Concentrations
| Solution | Preparation | Recommended Concentration for Frozen Sections | Incubation Time |
| Stock Solution | Dissolve 5 mg of this compound in 1 mL of deionized water or DMF to make a 5 mg/mL (10.9 mM) solution. | N/A | N/A |
| Working Solution | Dilute the stock solution in Phosphate-Buffered Saline (PBS). | 1 µg/mL (1:5000 dilution of 5 mg/mL stock) or 300 nM | 2-10 minutes |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a concentrated stock solution and a ready-to-use working solution of this compound.
Materials:
-
This compound powder
-
Deionized water (dH₂O) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution (5 mg/mL): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Add 2 mL of dH₂O or DMF to a 10 mg vial of this compound to yield a 5 mg/mL stock solution. c. Vortex briefly to ensure complete dissolution. The dilactate salt should dissolve readily in water. d. Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
-
Working Solution (1 µg/mL): a. Thaw an aliquot of the DAPI stock solution at room temperature, protected from light. b. Dilute the 5 mg/mL stock solution 1:5000 in PBS to prepare a 1 µg/mL working solution. For example, add 1 µL of the stock solution to 5 mL of PBS. c. The working solution can be stored at 4°C for short-term use, protected from light.
Protocol 2: Staining of Frozen Tissue Sections
This protocol outlines the steps for staining cryostat-sectioned tissues with this compound. It assumes that the frozen tissue sections have been appropriately prepared and are mounted on slides.
Materials:
-
Slides with frozen tissue sections
-
This compound working solution (1 µg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Antifade mounting medium
-
Coverslips
-
Coplin jars or a staining dish
-
Humidified chamber
Procedure:
-
Tissue Section Preparation: a. If starting with fresh tissue, snap-freeze in isopentane cooled with dry ice. Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound. b. Cut frozen sections at a thickness of 5-10 µm using a cryostat and mount them on adhesive-coated slides. c. Air dry the sections for 30 minutes at room temperature. Slides can be stored at -80°C for several months.
-
Rehydration and Fixation (if necessary): a. Bring the slides to room temperature for 10-20 minutes. b. Wash the slides with PBS for 5-10 minutes to remove the OCT compound. c. If the tissue was not pre-fixed, you can fix the sections at this stage. A common method is immersion in ice-cold acetone or 4% paraformaldehyde (PFA) in PBS for 10-20 minutes. d. Wash the slides three times with PBS for 5 minutes each.
-
Permeabilization (Optional): a. For intracellular targets in co-staining experiments, permeabilization may be necessary. Incubate the sections with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the slides three times with PBS for 5 minutes each. For DAPI-only staining, this step is often not required.
-
DAPI Staining: a. Carefully blot the excess PBS from around the tissue section. b. Apply enough DAPI working solution (1 µg/mL) to completely cover the tissue section. c. Incubate for 2-5 minutes at room temperature in a dark, humidified chamber to prevent drying. d. Note: Incubation time may need optimization. Over-incubation can lead to high background.
-
Washing: a. Gently rinse off the DAPI solution with PBS. b. Wash the slides twice with PBS for 5 minutes each to remove unbound DAPI.
-
Mounting: a. Carefully remove the excess PBS from the slide. b. Apply a drop of antifade mounting medium to the tissue section. c. Lower a coverslip onto the mounting medium, avoiding air bubbles. d. Seal the edges of the coverslip with clear nail polish if desired. e. Allow the mounting medium to cure according to the manufacturer's instructions.
-
Visualization: a. Visualize the stained sections using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm). b. Store the slides at 4°C in the dark.
Visualizations
References
Application Notes and Protocols for Cell Cycle Analysis Using DAPI Dilactate in Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell cycle analysis is a fundamental tool in cellular and molecular biology, providing critical insights into the proliferative state of cell populations. This is particularly relevant in cancer research and drug development, where understanding the effects of compounds on cell cycle progression is paramount. Flow cytometry, coupled with a fluorescent DNA-binding dye, offers a rapid and quantitative method for determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
DAPI (4',6-diamidino-2-phenylindole) is a popular blue-fluorescent dye used for cell cycle analysis. It exhibits a strong preference for binding to the minor groove of double-stranded DNA (dsDNA), with a higher affinity for adenine-thymine (A-T) rich regions.[1][2][3][4][5] Upon binding to dsDNA, DAPI's fluorescence is enhanced approximately 20-fold, with an excitation maximum around 358 nm and an emission maximum at 461 nm. This stoichiometric binding to DNA allows for the discrimination of cell cycle phases based on DNA content: cells in G2/M have twice the DNA content, and therefore twice the fluorescence intensity, of cells in G0/G1.
DAPI dilactate is a salt of DAPI that is more water-soluble than the more common dihydrochloride salt, making it easier to prepare stock solutions in aqueous buffers. For accurate cell cycle analysis using DAPI, cells must be fixed and permeabilized to allow the dye to enter the nucleus and bind to the DNA.
These application notes provide a detailed protocol for using this compound for cell cycle analysis in flow cytometry, including sample preparation, staining, data acquisition, and analysis.
Principle of DAPI-Based Cell Cycle Analysis
The principle of DAPI-based cell cycle analysis lies in the stoichiometric binding of the dye to the cellular DNA. The amount of fluorescence emitted by a DAPI-stained cell is directly proportional to its DNA content. A typical histogram of a proliferating cell population will show two distinct peaks representing the G0/G1 and G2/M phases, with a region of lower cell numbers between them corresponding to the S phase.
-
G0/G1 Phase: Cells in this phase are diploid (2N DNA content) and will exhibit a specific fluorescence intensity, forming the first major peak on the histogram.
-
S Phase: As cells progress through this phase, they are actively synthesizing DNA. This results in a continuous distribution of DNA content between 2N and 4N, and consequently, a range of fluorescence intensities between the G0/G1 and G2/M peaks.
-
G2/M Phase: Cells in this phase are tetraploid (4N DNA content) and will have twice the fluorescence intensity of G0/G1 cells, forming the second major peak on the histogram.
By analyzing the distribution of fluorescence intensities, the percentage of cells in each phase of the cell cycle can be quantified.
Experimental Workflow
The overall workflow for cell cycle analysis using this compound is depicted below. It involves cell harvesting, fixation, permeabilization, DAPI staining, and subsequent analysis by flow cytometry.
Caption: Experimental workflow for DAPI-based cell cycle analysis.
Materials and Reagents
Reagents
| Reagent | Supplier Example | Catalog Number Example |
| This compound | Biotium | 40009 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Ethanol, 200 proof (absolute) | Sigma-Aldrich | E7023 |
| Triton™ X-100 | Sigma-Aldrich | T8787 |
| Deionized Water (dH₂O) | --- | --- |
Equipment
-
Flow cytometer with a UV (e.g., 355 nm) or Violet (e.g., 405 nm) laser.
-
Vortex mixer
-
Refrigerated centrifuge
-
Micropipettes and sterile tips
-
Flow cytometry tubes (e.g., 5 mL polystyrene round-bottom tubes)
-
Ice bucket
Detailed Protocols
This section provides a detailed protocol for staining suspension or adherent cells with this compound for cell cycle analysis.
Reagent Preparation
| Reagent | Preparation | Storage |
| DAPI Stock Solution (1 mg/mL) | Dissolve 10 mg of this compound in 10 mL of dH₂O. Vortex to ensure it is fully dissolved. | Aliquot and store at -20°C, protected from light, for several months. |
| 70% Ethanol (Fixative) | Mix 70 mL of absolute ethanol with 30 mL of dH₂O. | Store at -20°C. |
| DAPI Staining Solution (1 µg/mL) | To 10 mL of PBS containing 0.1% (v/v) Triton X-100, add 10 µL of the 1 mg/mL DAPI stock solution. | Prepare fresh before each use and protect from light. |
Cell Preparation and Fixation
Note: The optimal cell number is typically between 1-2 million cells per sample.
-
Harvest Cells:
-
Suspension cells: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Adherent cells: Wash with PBS, then detach cells using trypsin-EDTA. Neutralize the trypsin, and centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
-
Wash: Discard the supernatant and wash the cell pellet twice with 5 mL of cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash.
-
Resuspend: Carefully resuspend the cell pellet in 500 µL of cold PBS. Ensure a single-cell suspension by gentle pipetting.
-
Fixation: While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This gradual addition helps to prevent cell clumping.
-
Incubate: Incubate the cells on ice or at 4°C for at least 2 hours. For longer storage, cells can be kept at -20°C for several days to weeks.
DAPI Staining
-
Rehydration: Centrifuge the ethanol-fixed cells at 1000 x g for 5 minutes. Carefully discard the ethanol supernatant.
-
Wash: Resuspend the cell pellet in 5 mL of PBS and incubate for 15 minutes at room temperature.
-
Centrifuge: Pellet the cells by centrifuging at 1000 x g for 5 minutes.
-
Staining: Decant the supernatant and resuspend the cell pellet in 300 µL of the DAPI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light. Do not wash the cells after this step.
-
Filtration: (Optional but recommended) Filter the stained cell suspension through a 40 µm nylon mesh to remove any cell aggregates before analysis.
Flow Cytometry Acquisition and Analysis
Instrument Setup
-
Laser and Filters: Use a flow cytometer equipped with a UV or violet laser for DAPI excitation. Collect the DAPI fluorescence signal using a bandpass filter appropriate for its emission, typically around 450/50 nm.
-
Linear Scaling: Set the fluorescence intensity parameter for DAPI to a linear scale. This is crucial because the difference in DNA content between G0/G1 and G2/M is a direct twofold increase.
-
Voltage and Gain: Adjust the forward scatter (FSC), side scatter (SSC), and DAPI fluorescence channel voltages to ensure that the cell populations are on scale and the G0/G1 peak is positioned appropriately on the histogram. Use an unstained control and a stained asynchronous (untreated) cell sample to set up the instrument.
-
Doublet Discrimination: To exclude cell doublets, which can be mistaken for G2/M cells, set up a plot of fluorescence pulse area versus pulse width or pulse height. Gate on the single-cell population to ensure accurate analysis.
Data Acquisition
Acquire data for each sample, collecting a sufficient number of events (typically 10,000-30,000 single-cell events) for robust statistical analysis.
Data Analysis
-
Gating Strategy:
-
First, gate on the main cell population based on the FSC vs. SSC plot to exclude debris.
-
Next, use a pulse geometry gate (e.g., Area vs. Width of the DAPI signal) to exclude doublets and aggregates.
-
Finally, create a histogram of the DAPI fluorescence intensity for the single-cell population.
-
-
Cell Cycle Modeling: Use a cell cycle analysis software package (e.g., ModFit LT™, FlowJo™, FCS Express™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. These programs use mathematical models to fit curves to the different phases of the cell cycle.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the DAPI staining protocol.
| Parameter | Recommended Value | Range/Notes |
| Cell Number | 1-2 x 10⁶ cells | Can be adjusted, but maintain a consistent cell-to-dye ratio. |
| Fixative | Ice-cold 70% Ethanol | Paraformaldehyde (PFA) can also be used, but may require different permeabilization steps. |
| Fixation Time | ≥ 2 hours at 4°C | Can be stored for longer periods at -20°C. |
| DAPI Stock Concentration | 1 mg/mL in dH₂O | |
| DAPI Working Concentration | 1 µg/mL | Can be optimized (e.g., 0.4-0.6 µg/mL has been reported as optimal in some systems). |
| Permeabilization Agent | 0.1% Triton X-100 in PBS | Included in the DAPI staining solution. |
| Staining Incubation Time | 30 minutes at RT | |
| Excitation Wavelength | ~358 nm (UV or Violet laser) | |
| Emission Wavelength | ~461 nm |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Coefficient of Variation (CV) of G0/G1 Peak | - Inconsistent staining - Cell clumping - High flow rate during acquisition | - Ensure a single-cell suspension before fixation. - Filter cells before analysis. - Use a low flow rate on the cytometer. |
| Poor Resolution of Cell Cycle Phases | - Suboptimal dye concentration - Inadequate fixation or permeabilization | - Titrate the DAPI concentration. - Ensure fixation and permeabilization steps are performed correctly. |
| Shifting G0/G1 Peak Position Between Samples | - Inconsistent cell numbers leading to varied dye-to-DNA ratio | - Use the same number of cells for each sample. |
| High Background Fluorescence | - Excess DAPI or insufficient washing after fixation | - Prepare fresh DAPI staining solution. - Ensure proper washing after the rehydration step. |
| G2/M Peak is Not at Twice the G0/G1 Intensity | - Incomplete DNA staining - Presence of doublets | - Increase DAPI incubation time or concentration. - Apply stringent doublet discrimination gating. |
Cell Cycle Signaling Pathway
The progression through the cell cycle is a highly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). While DAPI staining measures the outcome of this regulation (DNA content), understanding the underlying pathway is crucial for interpreting experimental results, especially in drug development.
Caption: Simplified overview of the mammalian cell cycle regulation.
Conclusion
This compound is a reliable and effective reagent for the quantitative analysis of the cell cycle by flow cytometry. Its high affinity for dsDNA and the resulting strong fluorescence signal allow for clear resolution of the different cell cycle phases. The protocol provided herein, along with the troubleshooting guide, offers a robust framework for researchers to obtain high-quality, reproducible cell cycle data. Careful attention to sample preparation, particularly achieving a single-cell suspension and consistent cell numbers, is critical for accurate results.
References
Application Note: Live-Cell Imaging with DAPI Dilactate
Audience: Researchers, scientists, and drug development professionals.
Introduction
4',6-diamidino-2-phenylindole (DAPI) is a well-established fluorescent stain that binds strongly to DNA, emitting a characteristic blue fluorescence. It is widely used for visualizing cell nuclei in fluorescence microscopy and flow cytometry.[1] While traditionally favored for fixed-cell applications, DAPI can also be used for live-cell imaging.[2] The dilactate salt of DAPI offers improved water solubility over the more common dihydrochloride salt, simplifying stock solution preparation.[1][3]
This document provides a detailed protocol for using DAPI dilactate for live-cell imaging. It is important to note that while DAPI can permeate the membrane of living cells, it is generally less permeable and more toxic than other live-cell nuclear stains like Hoechst dyes.[4] Therefore, its use in live-cell applications requires careful optimization of concentration and incubation time to minimize cytotoxicity.
Mechanism of Action
DAPI associates with the minor groove of double-stranded DNA (dsDNA), showing a preference for adenine-thymine (A-T) rich regions. This binding event leads to a significant, approximately 20-fold enhancement in its fluorescence quantum yield. While DAPI can also bind to RNA, the affinity is weaker, and the fluorescence emission is shifted to a longer wavelength (~500 nm) with a lower quantum yield. This high specificity for dsDNA allows for precise and high-contrast labeling of the nucleus in most eukaryotic cells.
Figure 1. DAPI Staining Mechanism.
Data Presentation
The following table summarizes the key properties and recommended conditions for using this compound.
| Parameter | Value | Reference(s) |
| Molecular Weight | 457.49 g/mol | |
| Excitation Wavelength (max) | ~358 nm (bound to dsDNA) | |
| Emission Wavelength (max) | ~461 nm (bound to dsDNA) | |
| ~500 nm (bound to RNA) | ||
| Recommended Concentration (Live Cells) | 1 - 10 µg/mL | |
| Recommended Concentration (Fixed Cells) | 0.1 - 1 µg/mL | |
| Typical Incubation Time (Live Cells) | 5 - 15 minutes | |
| Toxicity Profile | Considered cytotoxic and a potential mutagen; not ideal for long-term imaging. |
Experimental Protocols
4.1. Preparation of this compound Stock Solution
This compound has enhanced water solubility compared to DAPI dihydrochloride.
-
To create a 5 mg/mL stock solution, dissolve 10 mg of this compound powder in 2 mL of deionized water (dH₂O) or dimethylformamide (DMF).
-
Mix thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution if needed.
-
Store the stock solution at 4°C for short-term storage (up to 6 months) or at -20°C for long-term storage, protected from light.
Safety Note: DAPI is a potential mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
4.2. Protocol for Staining Live Adherent Cells (Fluorescence Microscopy)
This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation: Grow cells on glass-bottom dishes or coverslips suitable for live-cell imaging until they reach the desired confluency.
-
Prepare Staining Solution: Dilute the 5 mg/mL DAPI stock solution in pre-warmed culture medium or phosphate-buffered saline (PBS) to a final working concentration. For live cells, a higher concentration of 1-10 µg/mL is often required.
-
Staining: Remove the culture medium from the cells and add the DAPI staining solution, ensuring the cells are completely covered.
-
Incubation: Incubate the cells for 5-15 minutes at 37°C, protected from light. Incubation time should be minimized to reduce toxicity.
-
Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS to remove unbound dye and reduce background fluorescence.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm). Use the lowest possible laser power and exposure time to minimize phototoxicity.
4.3. Protocol for Staining Live Suspension Cells (Flow Cytometry)
-
Cell Preparation: Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Washing: Wash the cells once with PBS.
-
Prepare Staining Solution: Dilute the DAPI stock solution in an appropriate buffer (e.g., PBS or a Tris-based buffer) to a final concentration of approximately 3 µM.
-
Staining: Resuspend the cell pellet in 1 mL of the DAPI staining solution.
-
Incubation: Incubate for 15 minutes at room temperature, protected from light.
-
Analysis: Analyze the cells by flow cytometry using a UV excitation source without a wash step. The presence of the dye in the analysis buffer is acceptable.
Figure 2. Live-Cell Imaging Workflow.
Troubleshooting and Considerations
-
High Background: This can result from using too high a DAPI concentration or insufficient washing. Reduce the DAPI concentration or increase the number and duration of wash steps.
-
Weak Signal: Live cells have less permeable membranes than fixed cells. If the nuclear signal is too weak, try increasing the DAPI concentration or extending the incubation time slightly. Be aware that this may also increase toxicity.
-
Phototoxicity: UV light used to excite DAPI can be damaging to live cells. Minimize exposure by using the lowest possible laser power and shortest exposure times. For time-lapse experiments, consider using alternative, less toxic dyes like Hoechst 33342, which is more cell-permeant.
-
Cell Viability: DAPI is toxic and can induce apoptosis in some cell types. It is not recommended for long-term live-cell imaging. For experiments requiring extended observation, Hoechst dyes are a better alternative.
-
Staining Bacteria and Yeast: DAPI can be used to stain bacteria, though the signal may be dim. A concentration of 10-15 µg/mL with a 30-minute incubation is a suggested starting point. Dead bacterial cells tend to stain more brightly than live ones.
References
Staining Plant Cell Nuclei with DAPI Dilactate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of DNA. Upon binding to double-stranded DNA, DAPI's fluorescence is enhanced approximately 20-fold, emitting a bright blue light with an excitation maximum at 358 nm and an emission maximum at 461 nm.[1][2][3] This specificity makes it an excellent tool for visualizing cell nuclei in both fixed and, with some limitations, living cells.[4] DAPI dilactate is a more water-soluble salt of DAPI, which facilitates the preparation of stock solutions.[2]
This document provides detailed application notes and protocols for staining plant cell nuclei with this compound, addressing the unique challenges presented by the plant cell wall and tissue opacity.
Key Considerations for Staining Plant Cells
Staining plant cells with DAPI requires special attention to the following aspects:
-
Cell Wall Penetration: The rigid plant cell wall can be a significant barrier to DAPI uptake. Therefore, proper fixation and permeabilization are often necessary, especially for intact tissues.
-
Tissue Opacity and Autofluorescence: The presence of pigments like chlorophyll can cause high background autofluorescence, obscuring the DAPI signal. Tissue clearing techniques are often employed to render the tissue transparent and reduce background noise.
-
Live vs. Fixed Cells: While DAPI can be used for live-cell imaging, it is less membrane-permeable and potentially more toxic to living cells compared to fixed cells. Higher concentrations and longer incubation times may be required for live cells, which can impact cell viability.
Data Presentation
The following tables summarize key quantitative parameters for this compound staining in various plant systems.
Table 1: Recommended this compound Concentrations and Incubation Times for Different Plant Tissues
| Plant Tissue/Cell Type | Fixation Status | This compound Concentration | Incubation Time | Reference(s) |
| Arabidopsis thaliana Roots | Fixed | 1 µg/mL | 5 - 15 minutes | |
| Arabidopsis thaliana Pollen | Fixed | 1 µg/mL | 5 minutes | |
| Arabidopsis thaliana Flowers | Fixed | 10 ng/µL (in 80% glycerol) | 5 minutes | |
| Plant Protoplasts (General) | Live/Fixed | 1 - 20 µg/mL | 5 - 20 minutes | |
| Tobacco BY-2 Cells | Fixed | 1 µg/mL | 15 minutes | |
| Nicotiana benthamiana Leaf Epidermis | Live | 100 ng/mL | 3 - 5 minutes | |
| Petunia Protoplasts | Live (via electroporation) | Not specified | Not specified |
Table 2: Effects of DAPI Staining on Plant Cell Viability
| Plant System | Staining Conditions | Viability Assay | Observed Effect | Reference(s) |
| Petunia Protoplasts | Electroporation with DAPI | Fluorescein diacetate (FDA) staining | 56-65% viability compared to control after 24 hours. | |
| Petunia Protoplasts | Electroporation with DAPI | Plating efficiency | 4% plating efficiency after 3 weeks compared to 30% for control. | |
| Currant Tomato Protoplasts | DAPI staining | FDA staining | DAPI-positive nuclei correlated with FDA-negative (non-viable) protoplasts. |
Experimental Protocols
Protocol 1: DAPI Staining of Fixed Arabidopsis thaliana Roots
This protocol is suitable for visualizing nuclei in fixed root tissues.
Materials:
-
Arabidopsis thaliana seedlings
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
This compound stock solution (1 mg/mL in deionized water)
-
Antifade mounting medium
-
Microscope slides and coverslips
Procedure:
-
Fixation: Gently transfer Arabidopsis seedlings to a microcentrifuge tube containing the fixative solution. Incubate for 30-60 minutes at room temperature.
-
Washing: Carefully remove the fixative and wash the seedlings three times with PBS for 5 minutes each.
-
Permeabilization: Add the permeabilization solution and incubate for 10-15 minutes at room temperature. This step is crucial for allowing DAPI to penetrate the cell walls.
-
Washing: Remove the permeabilization solution and wash the seedlings three times with PBS for 5 minutes each.
-
DAPI Staining: Prepare a working solution of this compound at a final concentration of 1 µg/mL in PBS. Immerse the seedlings in the DAPI solution and incubate for 5-15 minutes at room temperature in the dark.
-
Final Wash: Remove the DAPI solution and wash the seedlings once with PBS to reduce background fluorescence.
-
Mounting: Carefully mount the stained roots on a microscope slide with a drop of antifade mounting medium and cover with a coverslip.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation ~358 nm, Emission ~461 nm).
Protocol 2: DAPI Staining of Plant Protoplasts
This protocol can be adapted for both live and fixed protoplasts.
Materials:
-
Isolated plant protoplasts
-
Protoplast washing buffer
-
This compound stock solution (1 mg/mL in deionized water)
-
(For fixed protoplasts) Fixative solution (e.g., 4% paraformaldehyde)
-
Microscope slides and coverslips
Procedure for Live Protoplasts:
-
Preparation: Resuspend the protoplasts in a suitable buffer.
-
DAPI Staining: Add this compound to the protoplast suspension to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Incubation: Incubate for 5-15 minutes at room temperature in the dark.
-
Washing (Optional): Washing is not always necessary but can help reduce background. Centrifuge the protoplasts at a low speed (e.g., 100 x g for 2-3 minutes) and resuspend in fresh buffer.
-
Imaging: Place a drop of the protoplast suspension on a slide, cover with a coverslip, and image immediately.
Procedure for Fixed Protoplasts:
-
Fixation: Fix the protoplasts with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Washing: Pellet the protoplasts by gentle centrifugation and wash three times with PBS.
-
DAPI Staining: Resuspend the fixed protoplasts in a DAPI solution (1 µg/mL in PBS) and incubate for 5 minutes in the dark.
-
Washing: Wash the protoplasts once with PBS.
-
Mounting and Imaging: Resuspend the final pellet in a small volume of PBS, mount on a slide, and image.
Protocol 3: Tissue Clearing and DAPI Staining of Arabidopsis Tissues (ClearSee Protocol)
This protocol is designed for deep imaging of intact plant tissues.
Materials:
-
Arabidopsis tissues (e.g., leaves, ovules)
-
Fixative solution (4% paraformaldehyde in 1x PBS)
-
ClearSee solution (10% (w/v) xylitol, 15% (w/v) sodium deoxycholate, 25% (w/v) urea in water)
-
This compound stock solution (1 mg/mL in deionized water)
-
Mounting medium
Procedure:
-
Fixation: Fix the plant tissue in the fixative solution under vacuum for 1 hour at room temperature.
-
Washing: Wash the tissue twice with 1x PBS for 5 minutes each.
-
Clearing: Immerse the tissue in ClearSee solution. The incubation time depends on the tissue type: 4 days for leaves and roots, 7 days for whole seedlings.
-
DAPI Staining: Add this compound to the ClearSee solution to a final concentration of 1 µg/mL and incubate overnight.
-
Mounting: Mount the cleared and stained tissue in fresh ClearSee solution on a microscope slide.
-
Imaging: Use a confocal microscope for deep tissue imaging with a DAPI-compatible laser line and detector.
Visualizations
The following diagrams illustrate the experimental workflows for DAPI staining of plant cells.
References
Protocol for DAPI Dilactate Staining of Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to adenine-thymine-rich regions in DNA, making it an excellent nuclear counterstain in fluorescence microscopy. When bound to double-stranded DNA, DAPI has an excitation maximum at approximately 358 nm and an emission maximum at around 461 nm, emitting a bright blue fluorescence.[1] DAPI dilactate is a more water-soluble form of DAPI, which facilitates easier preparation of staining solutions.[2] This protocol provides a detailed method for the staining of nuclei in formalin-fixed, paraffin-embedded (FFPE) tissue sections using this compound. The procedure is optimized for clear and specific nuclear visualization and is suitable for applications where only nuclear counterstaining is required, without the need for concurrent immunofluorescence.
Materials and Reagents
| Reagent/Material | Supplier and Catalog Number (Example) | Storage |
| This compound | Thermo Fisher Scientific (D3571) | 2-8°C, protect from light |
| Xylene, histological grade | Sigma-Aldrich (534056) | Room Temperature |
| Ethanol, 100%, 95%, 70% | Decon Labs (2716, 2715, 2701) | Room Temperature |
| Deionized or Distilled Water | --- | Room Temperature |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco (10010023) | Room Temperature |
| Mounting Medium with Antifade | Vector Laboratories (H-1000) | 2-8°C |
| Microscope slides | Fisher Scientific (12-550-15) | Room Temperature |
| Coverslips | VWR (48393-241) | Room Temperature |
| Staining jars/Coplin jars | --- | Room Temperature |
| Hydrophobic barrier pen | Vector Laboratories (H-4000) | Room Temperature |
Experimental Protocol
This protocol is divided into three main stages: deparaffinization and rehydration of the tissue sections, DAPI staining, and mounting. For applications solely requiring nuclear counterstaining with DAPI, an antigen retrieval step is generally not necessary.[3][4]
I. Deparaffinization and Rehydration
This process removes the paraffin wax from the tissue, allowing aqueous solutions to penetrate.
-
Deparaffinization:
-
Immerse slides in Xylene: 2 changes of 5 minutes each.
-
Immerse slides in a third Xylene bath for an additional 5 minutes if any wax remains.
-
-
Rehydration:
-
Immerse slides in 100% Ethanol: 2 changes of 3 minutes each.
-
Immerse slides in 95% Ethanol: 1 change of 3 minutes.
-
Immerse slides in 70% Ethanol: 1 change of 3 minutes.
-
Rinse slides thoroughly in deionized water for 5 minutes.
-
II. DAPI Staining
-
Preparation of DAPI Staining Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in deionized water. This stock solution can be stored at 2-8°C for several weeks or at -20°C for longer periods, protected from light.
-
Prepare a working solution by diluting the stock solution in PBS to a final concentration of 1 µg/mL. For a 1:1000 dilution, add 1 µL of the 1 mg/mL stock solution to 1 mL of PBS.
-
-
Staining Procedure:
-
Carefully blot excess water from around the tissue section without letting the tissue dry out.
-
If desired, draw a circle around the tissue section with a hydrophobic barrier pen to contain the staining solution.
-
Apply a sufficient volume of the DAPI working solution to completely cover the tissue section.
-
Incubate for 5-10 minutes at room temperature in the dark.
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Rinse the slides gently with PBS for 5 minutes to remove unbound DAPI.
-
III. Mounting
-
Coverslipping:
-
Remove excess PBS from the slide.
-
Apply one drop of antifade mounting medium to the tissue section.
-
Carefully lower a coverslip onto the mounting medium, avoiding the formation of air bubbles.
-
Seal the edges of the coverslip with clear nail polish if desired for long-term storage.
-
-
Imaging:
-
Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation/Emission: ~358/461 nm).
-
Workflow Diagram
Caption: Workflow for DAPI staining of paraffin-embedded tissues.
Summary of Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration | Incubation Time |
| Deparaffinization | Xylene | 100% | 2 x 5 minutes |
| Rehydration | 100% Ethanol | 100% | 2 x 3 minutes |
| 95% Ethanol | 95% | 1 x 3 minutes | |
| 70% Ethanol | 70% | 1 x 3 minutes | |
| Deionized Water | - | 5 minutes | |
| Staining | This compound | 1 µg/mL in PBS | 5-10 minutes |
| Washing | PBS | - | 5 minutes |
Troubleshooting
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Weak or No Staining:
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Ensure complete deparaffinization. Residual wax can prevent the stain from reaching the nuclei.
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Check the concentration and integrity of the DAPI stock and working solutions. DAPI is light-sensitive.
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Verify the pH of the PBS buffer is around 7.4.
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-
High Background Staining:
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Ensure adequate rinsing after DAPI incubation to remove unbound stain.
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Use an antifade mounting medium to reduce non-specific fluorescence.
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Uneven Staining:
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Ensure the tissue section is fully covered with the DAPI solution during incubation.
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Incomplete deparaffinization or rehydration can lead to patchy staining.
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Conclusion
This protocol provides a reliable and straightforward method for this compound staining of nuclei in FFPE tissue sections. By omitting the often unnecessary antigen retrieval step for this specific application, the workflow is simplified, making it a time- and resource-efficient choice for researchers in various fields, including basic research and drug development, who require clear visualization of cell nuclei.
References
Application Notes and Protocols for DAPI Dilactate Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of DAPI (4′,6-diamidino-2-phenylindole) dilactate for fluorescent staining of cell nuclei in various experimental contexts. DAPI is a popular blue-fluorescent dye that binds strongly to A-T rich regions of double-stranded DNA, making it an excellent counterstain in fluorescence microscopy, flow cytometry, and other cell analysis applications.[1][2] DAPI dilactate is a more water-soluble salt of DAPI, facilitating easier preparation of stock solutions.[3]
Data Presentation: Quantitative Staining Parameters
The optimal incubation time and temperature for DAPI staining can vary depending on the cell type, whether the cells are live or fixed, and the specific application. The following tables summarize recommended starting concentrations and incubation conditions.
Table 1: DAPI Staining Parameters for Mammalian Cells
| Cell State | DAPI Concentration | Incubation Time | Incubation Temperature | Notes |
| Fixed Cells & Tissue Sections | 0.1 - 1 µg/mL (typically 300 nM) | 1 - 15 minutes | Room Temperature | Longer incubation may be needed for tissues to ensure penetration.[3][4] |
| Live Cells | 1 - 10 µg/mL | 5 - 15 minutes | Room Temperature or 37°C | Higher concentrations can be toxic to live cells. Hoechst stains are often preferred for live-cell imaging due to lower toxicity. |
| Flow Cytometry (Fixed Cells) | 3 µM | 15 minutes | Room Temperature | Staining buffer may contain Tris, NaCl, CaCl₂, MgCl₂, and a non-ionic detergent. |
| Chromosome FISH | 30 nM | 30 minutes | Room Temperature | Used as a counterstain after hybridization. |
Table 2: DAPI Staining Parameters for Other Organisms
| Organism | DAPI Concentration | Incubation Time | Incubation Temperature | Notes |
| Bacteria (Gram-positive/negative) | 12 - 15 µg/mL | 30 minutes | Room Temperature | Dead cells tend to stain more brightly than live cells. |
| Yeast (S. cerevisiae) | 12 - 15 µg/mL | Varies | Room Temperature | In live yeast, DAPI primarily stains mitochondria with dim fluorescence. Dead cells show brighter nuclear and cytoplasmic staining. |
Experimental Protocols
Below are detailed protocols for DAPI staining of fixed and live mammalian cells.
Protocol 1: Staining of Fixed Mammalian Cells
This protocol is suitable for cells grown on coverslips, chamber slides, or microplates that have been fixed and permeabilized.
Materials:
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This compound Stock Solution (e.g., 1-5 mg/mL in deionized water or DMF)
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Phosphate-Buffered Saline (PBS)
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Fixation Solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
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Antifade Mounting Medium
Procedure:
-
Cell Culture and Fixation:
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Culture cells to the desired confluence on a suitable imaging surface.
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Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
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Wash the cells three times with PBS for 5 minutes each.
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-
Permeabilization:
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Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the nuclear membrane.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
DAPI Staining:
-
Prepare a DAPI working solution by diluting the stock solution in PBS to a final concentration of 0.1-1 µg/mL. A common starting concentration is 300 nM.
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Add the DAPI working solution to the cells, ensuring the entire surface is covered.
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Incubate for 1-5 minutes at room temperature, protected from light.
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Washing and Mounting:
-
Remove the DAPI solution and wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.
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Mount the coverslip with a drop of antifade mounting medium. DAPI can also be included directly in the mounting medium for a one-step staining and mounting process.
-
-
Imaging:
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Image the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm).
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Protocol 2: Staining of Live Mammalian Cells
This protocol is for the visualization of nuclei in living cells. Note that DAPI is less permeable to live cell membranes and can be more toxic than other nuclear stains like Hoechst.
Materials:
-
This compound Stock Solution
-
Complete Cell Culture Medium
Procedure:
-
Preparation of Staining Solution:
-
Prepare a DAPI working solution by diluting the stock solution in complete cell culture medium to a final concentration of 1-10 µg/mL.
-
-
Staining:
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Method A (Medium Replacement):
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Remove the existing culture medium from the cells.
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Add the DAPI-containing medium to the cells.
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Incubate for 5-15 minutes at 37°C or room temperature.
-
-
Method B (Direct Addition):
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Prepare a 10X DAPI staining solution in complete culture medium.
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Add 1/10th volume of the 10X solution directly to the cells in their existing medium.
-
Gently mix by pipetting or swirling the plate.
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Incubate for 5-15 minutes at 37°C or room temperature.
-
-
-
Imaging:
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Image the cells directly without a wash step. Washing is optional but can help to reduce background fluorescence.
-
Use a fluorescence microscope equipped with a DAPI filter set.
-
Mandatory Visualizations
DAPI Staining Mechanism
DAPI intercalates into the minor groove of double-stranded DNA, showing a strong preference for adenine-thymine (A-T) rich regions. Upon binding, the DAPI molecule undergoes a conformational change, leading to a significant increase in its fluorescence quantum yield. The fluorescence emission is bright blue, with an excitation maximum around 358 nm and an emission maximum around 461 nm when bound to DNA.
Caption: DAPI binding to DNA and fluorescence mechanism.
Experimental Workflow for Fixed Cell Staining
The following diagram illustrates the key steps in the DAPI staining protocol for fixed cells.
Caption: Workflow for DAPI staining of fixed cells.
References
Troubleshooting & Optimization
How to reduce high background fluorescence with DAPI dilactate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background fluorescence when using DAPI dilactate for nuclear staining.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific nuclear staining, leading to difficulties in data interpretation. The following guide addresses common causes and provides solutions to mitigate this issue.
Question: What are the primary causes of high background fluorescence with this compound?
Answer: High background fluorescence in DAPI staining experiments can stem from several factors throughout the experimental workflow. The most common culprits include:
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Suboptimal Staining Protocol: Using a DAPI concentration that is too high or incubating the sample for too long can lead to non-specific binding and increased background.[1][2]
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Insufficient Washing: Inadequate washing after the staining step fails to remove all unbound DAPI, resulting in a generalized high background.[1][2]
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Sample Autofluorescence: Some cells and tissues naturally fluoresce, which can contribute to background noise, particularly in the blue channel where DAPI emits.[3]
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Mounting Medium Issues: Certain mounting media can exhibit autofluorescence. Additionally, using a mounting medium containing DAPI can sometimes lead to higher background compared to a separate staining and washing protocol.
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DAPI Solution Quality: The use of old or improperly stored DAPI solutions can lead to degradation products that contribute to background fluorescence. Repeated freeze-thaw cycles can also degrade the dye.
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Photoconversion: Exposure to UV light from the microscope's lamp can cause DAPI to photoconvert into forms that fluoresce in the green and red channels, creating artifactual background.
Question: How can I optimize my DAPI staining protocol to reduce background?
Answer: Optimization of your staining protocol is a critical step in achieving a high signal-to-noise ratio. Here are key parameters to adjust:
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Titrate DAPI Concentration: The optimal DAPI concentration can vary depending on the cell type and experimental conditions. A good starting point for fixed cells is 0.1-1 µg/mL (approximately 300 nM). If you experience high background, try reducing the concentration.
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Optimize Incubation Time: The incubation time should be just long enough to achieve specific nuclear staining. For fixed cells, an incubation of 5-15 minutes at room temperature is often sufficient. Prolonged incubation can increase non-specific binding.
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Ensure Thorough Washing: After staining, wash the samples 2-3 times with a gentle buffer like PBS to effectively remove any unbound DAPI.
Experimental Protocol: Standard DAPI Staining for Fixed Adherent Cells
-
Sample Preparation: Grow cells on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional but Recommended): Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to ensure DAPI can enter the nucleus.
-
Washing: Wash the cells three times with PBS.
-
DAPI Staining: Incubate the cells with this compound working solution (0.1-1 µg/mL in PBS) for 5-15 minutes at room temperature, protected from light.
-
Washing: Wash the cells 2-3 times with PBS to remove excess DAPI.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter set for DAPI (Excitation/Emission: ~358/461 nm).
Quantitative Data Summary: DAPI Staining Parameters
| Parameter | Recommended Range for Fixed Cells | Key Considerations |
| DAPI Concentration | 0.1 - 1 µg/mL (starting at 300 nM) | Higher concentrations can increase background. |
| Incubation Time | 5 - 15 minutes | Longer times can lead to over-staining. |
| Number of Washes | 2 - 3 times with PBS | Insufficient washing is a common cause of high background. |
Question: What should I do if I suspect my sample or mounting medium is autofluorescent?
Answer: Autofluorescence can be a significant source of background. Here’s how to address it:
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Include an Unstained Control: Always prepare a control sample that has gone through all the processing steps except for DAPI staining. This will help you determine the level of inherent autofluorescence in your sample.
-
Choose a Different Mounting Medium: If you suspect the mounting medium is the source of autofluorescence, try imaging your sample in buffer before and after mounting to confirm. Consider switching to a low-autofluorescence mounting medium.
-
Use Autofluorescence Quenching Reagents: There are commercial reagents available that can help to quench autofluorescence from the tissue itself.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and DAPI dihydrochloride?
A1: The primary difference is their solubility. This compound is more water-soluble than DAPI dihydrochloride, which can make it easier to prepare stock solutions in water. Both forms work well for nuclear staining protocols.
Q2: How should I prepare and store my this compound stock solution?
A2: To prepare a 5 mg/mL stock solution, dissolve the this compound powder in deionized water or dimethylformamide (DMF). It is not recommended to dissolve DAPI in PBS for the stock solution. For long-term storage, aliquot the stock solution and store it at -20°C, protected from light, to avoid repeated freeze-thaw cycles.
Q3: Can I use this compound for live-cell imaging?
A3: DAPI is generally not recommended for long-term live-cell imaging. It is considered semi-permeant to impermeant to live cells and can be toxic at higher concentrations. Staining in live cells can be inconsistent. For live-cell nuclear staining, Hoechst 33342 is often a better alternative as it is more cell-permeant. If DAPI must be used for live cells, use a lower concentration and a very short incubation time.
Q4: My DAPI staining looks fuzzy and not confined to the nucleus. What could be the cause?
A4: This could be due to "leaking" of DNA from compromised nuclei, which can occur with over-fixation or over-permeabilization. Review your fixation and permeabilization steps to ensure they are not too harsh for your cell type. It could also be a sign of mycoplasma contamination, which can appear as extra-nuclear DAPI staining.
Q5: I see unexpected green or red fluorescence in my DAPI-stained samples. What is happening?
A5: This is likely due to the photoconversion of DAPI upon exposure to UV light. To minimize this, you can image the DAPI channel last or move to a new field of view before imaging other channels after UV exposure.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence with this compound.
A troubleshooting workflow for high DAPI background.
This logical diagram outlines the decision-making process for identifying and resolving the source of high background fluorescence.
A standard workflow for DAPI staining of fixed cells.
This diagram provides a step-by-step overview of a typical DAPI staining protocol for fixed adherent cells, highlighting the critical washing steps.
References
Technical Support Center: Strategies to Prevent Photobleaching of DAPI Dilactate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of DAPI dilactate during fluorescence microscopy experiments.
Troubleshooting Guide
Rapid loss of DAPI fluorescence can compromise experimental results. This guide provides a systematic approach to identify and resolve common issues leading to DAPI photobleaching.
Diagram: Troubleshooting Workflow for DAPI Photobleaching
Troubleshooting non-specific cytoplasmic staining with DAPI dilactate
Welcome to the technical support center for troubleshooting DAPI staining. This guide provides solutions to common issues encountered during immunofluorescence and other cell imaging experiments, with a focus on resolving non-specific cytoplasmic staining with DAPI dilactate.
Troubleshooting Guide: Non-Specific Cytoplasmic Staining
Question: I am observing non-specific blue fluorescence in the cytoplasm of my cells after DAPI staining. How can I resolve this?
Answer: Non-specific cytoplasmic staining with DAPI can arise from several factors, ranging from the staining protocol to the health of your cells. Below is a step-by-step guide to troubleshoot and resolve this issue.
Step 1: Optimize DAPI Concentration and Incubation Time
Over-staining is a frequent cause of cytoplasmic signal. DAPI can bind to RNA, although with a lower affinity and a different emission spectrum (around 500 nm) compared to its binding to dsDNA (~460 nm).[1][2][3][4] High concentrations of DAPI can lead to this off-target binding.
Recommendations:
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Titrate DAPI Concentration: The optimal concentration can vary between cell types. Start with a lower concentration and incrementally increase it if the nuclear signal is too weak. For fixed cells, a typical working concentration is between 0.1 and 1 µg/mL.[5]
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Reduce Incubation Time: Shorten the incubation period to 1-5 minutes. Prolonged exposure to the dye can increase non-specific binding.
| Parameter | Recommended Range for Fixed Cells | Potential Issue |
| DAPI Concentration | 0.1 - 1.0 µg/mL (300 nM) | Concentrations >1 µg/mL may increase cytoplasmic background. |
| Incubation Time | 1 - 10 minutes at room temperature | Longer incubation can lead to non-specific binding. |
Step 2: Ensure Adequate Washing
Insufficient washing after the staining step can leave unbound DAPI in the cytoplasm, resulting in background fluorescence.
Recommendations:
-
Perform Thorough Washes: After DAPI incubation, wash the cells 2-3 times with a gentle stream of Phosphate-Buffered Saline (PBS) to effectively remove excess dye.
Step 3: Check for Mycoplasma Contamination
Mycoplasma are small bacteria that can contaminate cell cultures. They contain DNA and will be stained by DAPI, appearing as small, punctate or filamentous blue dots in the cytoplasm.
Recommendations:
-
Visualize at High Magnification: Inspect your cells under high magnification (100x objective). Mycoplasma contamination often presents as a "starry night" pattern of small, extra-nuclear fluorescent specks.
-
Perform a Mycoplasma Test: If you suspect contamination, use a dedicated mycoplasma detection kit (e.g., PCR-based or enzyme activity assays) for confirmation.
Step 4: Assess Cell Health
Unhealthy, dying, or dead cells may have compromised plasma membranes, allowing DAPI to enter the cytoplasm more readily and bind to mitochondrial DNA or RNA.
Recommendations:
-
Culture Healthy Cells: Ensure that your cells are healthy and not overly confluent before starting your experiment.
-
Handle Cells Gently: Be gentle during fixation and washing steps to avoid damaging the cells.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-specific cytoplasmic DAPI staining.
Caption: Troubleshooting workflow for non-specific DAPI staining.
Standard DAPI Staining Protocol for Fixed Cells
This protocol provides a reliable method for achieving crisp nuclear staining with minimal background.
Materials:
-
This compound powder or stock solution (e.g., 5 mg/mL)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Grow cells on coverslips or in imaging plates.
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
DAPI Staining:
-
Prepare a fresh working solution of DAPI in PBS at a final concentration of 0.1-1 µg/mL (e.g., dilute a 5 mg/mL stock solution).
-
Add the DAPI working solution to the cells, ensuring they are completely covered.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the DAPI solution.
-
Wash the cells 2-3 times with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with a DAPI filter set (Excitation ~358 nm, Emission ~461 nm).
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and DAPI dihydrochloride?
A1: this compound is more soluble in water than the dihydrochloride salt, making it easier to prepare stock solutions. Both forms work well for nuclear staining protocols.
Q2: Can I use DAPI for staining live cells?
A2: Yes, but with caution. DAPI penetrates the membranes of live cells poorly and can be toxic at higher concentrations. For live-cell imaging, use a lower concentration (typically <1 µg/mL) and a shorter incubation time. Note that staining may be less efficient compared to fixed cells.
Q3: My DAPI signal is weak. What should I do?
A3: Weak DAPI signal can be due to an over-diluted working solution, insufficient incubation time, or improper microscope settings. Verify your DAPI concentration, try extending the incubation time to 10 minutes, and ensure the correct filter set is being used.
Q4: I see fluorescence in my green and red channels that co-localizes with the DAPI signal. What is happening?
A4: This may be due to UV-induced photoconversion of DAPI. Exposure to UV light from a mercury arc lamp can cause DAPI to emit green and red fluorescence. To avoid this, you can image the DAPI channel last or use a 405 nm laser for excitation if using a confocal microscope.
Q5: Can DAPI bind to anything other than DNA?
A5: Yes, DAPI can also bind to RNA, although with a lower affinity. This binding is thought to contribute to cytoplasmic background when high concentrations of DAPI are used. The fluorescence emission of DAPI bound to RNA is shifted to a longer wavelength (~500 nm). It can also bind to mitochondrial DNA, which may appear as small dots in the cytoplasm.
References
- 1. DAPI Counterstaining Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Can DAPI bind to RNA? | AAT Bioquest [aatbio.com]
- 3. DAPI (4',6-diamidino-2-phenylindole) binds differently to DNA and RNA: minor-groove binding at AT sites and intercalation at AU sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. youdobio.com [youdobio.com]
Technical Support Center: DAPI Dilactate Staining
Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding weak or absent signals when using DAPI dilactate for nuclear staining.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal weak or completely absent?
A weak or absent DAPI signal can stem from several factors related to the reagent itself, the staining protocol, the sample's condition, or the imaging setup. A systematic check of these potential issues can help identify and resolve the problem.
Common Causes and Solutions:
-
Reagent Quality and Handling:
-
Degradation: DAPI is light-sensitive. Ensure stock and working solutions are protected from light.[1] Repeated freeze-thaw cycles can also degrade the dye, so it is recommended to store it in small aliquots.[1][2]
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Incorrect Concentration: The working solution may be too dilute. Verify the concentration, which is typically in the range of 0.1-1 µg/mL for fixed cells.[2][3]
-
-
Staining Protocol and Execution:
-
Insufficient Permeabilization: For fixed cells, the cell and nuclear membranes must be adequately permeabilized (e.g., with Triton X-100) to allow DAPI to enter and reach the DNA.
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Inadequate Incubation Time: The incubation period may be too short for DAPI to bind to the DNA effectively. Incubation times of 5-15 minutes are standard for fixed cells.
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Improper Fixation: Over-fixation can mask the DNA binding sites, while poor fixation can lead to the loss of nuclear integrity.
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Live Cell Staining: DAPI penetrates the membranes of live cells poorly, which inherently results in a weaker signal compared to fixed cells. Higher concentrations may be required for live-cell imaging.
-
-
Sample-Specific Issues:
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Cell Health: Unhealthy or apoptotic cells may have condensed or fragmented DNA, leading to a faint or abnormal staining pattern.
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Tissue Density: In tissue sections, particularly dense ones, the DAPI solution may not penetrate effectively, resulting in weaker staining in the center compared to the periphery.
-
-
Imaging and Microscope Settings:
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Incorrect Filter Sets: Ensure the microscope's filter cube is appropriate for DAPI, with an excitation wavelength around 358 nm and an emission wavelength around 461 nm.
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Photobleaching: DAPI can photobleach (fade) upon prolonged exposure to UV excitation light. Minimize exposure time, reduce light intensity, and use an antifade mounting medium to mitigate this effect.
-
Q2: What is the difference between this compound and DAPI dihydrochloride?
The primary difference lies in their solubility. The dilactate salt form of DAPI is more soluble in water than the dihydrochloride form, which can make preparing aqueous stock solutions easier. For staining protocols, both forms are generally effective and interchangeable.
Q3: How can I prevent or minimize photobleaching of my DAPI signal?
Photobleaching is the irreversible photo-induced damage to a fluorophore, causing it to lose its ability to fluoresce. To minimize this effect:
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Use an Antifade Mounting Medium: These reagents are designed to protect fluorescent dyes from photobleaching.
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Limit Light Exposure: Keep the sample protected from light before imaging. During imaging, use the lowest possible excitation light intensity and the shortest exposure time needed to acquire a clear image.
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Acquire DAPI Channel Last: When performing multicolor imaging, capture images from longer wavelength fluorophores first before exposing the sample to the high-energy UV light required for DAPI excitation.
Q4: Can I use DAPI to stain live cells?
Yes, but with limitations. DAPI is generally considered semi-permeant to live cell membranes and may require higher concentrations and longer incubation times. The staining efficiency is often lower and less uniform compared to fixed cells. For consistent live-cell nuclear staining, Hoechst 33342 is often preferred as it is more cell-permeant.
Quantitative Data Summary
The optimal DAPI concentration and incubation time can vary depending on the sample type and experimental conditions. The following table provides recommended starting ranges.
| Sample Type | Recommended DAPI Concentration | Recommended Incubation Time | Notes |
| Fixed Adherent Cells | 0.1 - 1 µg/mL (or ~300 nM) | 1 - 15 minutes | A 5-10 minute incubation is a common starting point. |
| Live Cells | Higher concentrations often needed (e.g., up to 10 µg/mL) | 5 - 15 minutes | Signal will likely be weaker than in fixed cells. |
| Tissue Sections | 0.1 - 1 µg/mL | 10 - 15 minutes | Longer incubation may be needed for better penetration. |
| Flow Cytometry | ~3 µM | ~15 minutes | Protocol may require specific buffers. |
Experimental Protocols
Standard DAPI Staining Protocol for Fixed Adherent Cells
This protocol provides a general workflow for staining the nuclei of cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound Stock Solution (e.g., 5 mg/mL in deionized water)
-
DAPI Working Solution (e.g., 300 nM in PBS)
-
Antifade Mounting Medium
Procedure:
-
Rinse: Gently rinse the cells on coverslips 2-3 times with PBS to remove any residual culture medium.
-
Fixation: Add the fixative solution to cover the cells and incubate for 10-15 minutes at room temperature. This step preserves the cellular structure.
-
Wash: Wash the cells thoroughly three times with PBS to remove the fixative.
-
Permeabilization: Add the permeabilization buffer and incubate for 5-10 minutes at room temperature. This allows the DAPI stain to access the nucleus.
-
Wash: Wash the cells twice with PBS.
-
Staining: Add the DAPI working solution to completely cover the cells and incubate for 5-10 minutes at room temperature, protected from light.
-
Final Wash: Rinse the sample 2-3 times with PBS to remove any unbound DAPI and reduce background fluorescence.
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Mounting: Drain the excess PBS from the coverslip and mount it onto a microscope slide using a drop of antifade mounting medium. Avoid introducing air bubbles.
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Imaging: Visualize the sample using a fluorescence microscope equipped with a DAPI filter set (Excitation ~358 nm, Emission ~461 nm).
Visualizations
The following diagrams illustrate key workflows and concepts related to DAPI staining.
Caption: Troubleshooting workflow for weak or no DAPI signal.
Caption: DAPI staining mechanism and potential points of failure.
References
Optimizing DAPI dilactate concentration for different cell types
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize DAPI dilactate concentration for various cell types and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for staining different cell types?
The optimal DAPI concentration varies depending on whether the cells are fixed or live, and the specific cell type. For fixed cells, a lower concentration is generally sufficient, while live cells, which are less permeable to DAPI, require a higher concentration.[1][2][3]
Q2: How long should I incubate my cells with DAPI?
Incubation times typically range from 1 to 15 minutes. Longer incubation times may be necessary for tissue sections to ensure adequate penetration of the dye.[1] However, prolonged incubation, especially with high concentrations, can lead to increased background fluorescence.[1]
Q3: What is the difference between this compound and DAPI dihydrochloride?
The primary difference is solubility. This compound is more soluble in water than the dihydrochloride salt, making it a better choice for preparing aqueous stock solutions. Both forms work well in the described protocols.
Q4: Can I use DAPI to stain live cells?
Yes, DAPI can be used for live-cell staining, but with caution. It is less permeable to live cells and can be toxic at higher concentrations. For live-cell imaging, it is crucial to use lower concentrations and shorter incubation times to minimize cytotoxicity.
Q5: How can I minimize photobleaching of the DAPI signal?
DAPI is sensitive to light. To minimize photobleaching, perform staining and storage steps in low-light conditions or cover samples with foil. Using an antifade mounting medium is also highly recommended. Additionally, minimizing the exposure time to UV light during microscopy will help preserve the fluorescent signal.
Troubleshooting Guide
| Problem | Possible Cause | Solution | Citations |
| Weak or No Nuclear Signal | Inadequate permeabilization (for fixed cells). | Ensure proper permeabilization with a suitable detergent like Triton X-100. | |
| Low DAPI concentration or insufficient incubation time. | Increase the DAPI concentration or extend the incubation time. | ||
| DAPI solution is old or degraded. | Prepare fresh DAPI working solutions for each experiment. | ||
| Issues with the fluorescence microscope's laser or filter sets. | Verify that the microscope's UV laser and DAPI filter set are functioning correctly. | ||
| High Background Fluorescence | DAPI concentration is too high. | Reduce the DAPI concentration. Titrate to find the optimal concentration for your cell type. | |
| Insufficient washing after staining. | Wash the cells 2-3 times with PBS after incubation to remove excess, unbound dye. | ||
| Prolonged incubation time. | Reduce the incubation time. | ||
| Cytotoxicity in Live-Cell Imaging | DAPI concentration is too high. | Use a lower concentration of DAPI (typically <1 µg/mL). | |
| Prolonged exposure to DAPI. | Minimize the incubation time. | ||
| Signal Bleed-through into Other Channels | Photoconversion of DAPI by UV light. | Image other channels (e.g., green fluorescence) before the DAPI channel. Reduce DAPI concentration or optimize confocal settings. | |
| Spectral overlap. | Ensure that the filter sets for different fluorophores are appropriate and minimize spectral overlap. |
Quantitative Data Summary
Table 1: Recommended this compound Concentrations and Incubation Times
| Sample Type | Condition | Recommended Concentration | Typical Incubation Time | Citations |
| Adherent Cells | Fixed & Permeabilized | 0.1 - 1 µg/mL (300 nM) | 1 - 5 minutes | |
| Suspension Cells | Fixed & Permeabilized | 1 µg/mL | 5 - 15 minutes | |
| Live Cells | Adherent or Suspension | <1 µg/mL (up to 10 µg/mL for some protocols) | 5 - 15 minutes (minimize for viability) | |
| Tissue Sections | Fixed & Permeabilized | 1 - 5 µg/mL | 10 - 15 minutes |
Note: These are starting recommendations. Optimal conditions may vary depending on the specific cell line and experimental setup.
Experimental Protocols
Protocol 1: DAPI Staining of Fixed Adherent Cells
-
Cell Culture: Grow adherent cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
-
Fixation: Remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS). Fix the cells by adding a sufficient volume of 4% paraformaldehyde in PBS and incubating for 10-15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DAPI Staining: Prepare a DAPI working solution of 300 nM to 1 µg/mL in PBS. Add enough solution to cover the cells and incubate for 1-5 minutes at room temperature, protected from light.
-
Final Washes: Remove the DAPI solution and wash the cells 2-3 times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm).
Protocol 2: DAPI Staining of Suspension Cells for Flow Cytometry
-
Cell Preparation: Collect approximately 1 x 10^6 cells by centrifugation at 1000 x g for 3-5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice or at -20°C for at least 30 minutes.
-
Rehydration: Pellet the cells by centrifugation and discard the ethanol. Resuspend the pellet in 5 mL of PBS and incubate for 15 minutes at room temperature to rehydrate.
-
DAPI Staining: Prepare a DAPI working solution of 3 µM in a staining buffer (e.g., 100 mM Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 0.5 mM MgCl2, 0.1% Nonidet P-40). Centrifuge the rehydrated cells, discard the supernatant, and resuspend the pellet in 1 mL of the DAPI staining solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry using a UV excitation source.
Visualizations
Caption: Workflow for DAPI staining of fixed adherent cells.
Caption: Workflow for DAPI staining of suspension cells for flow cytometry.
Caption: Logical troubleshooting workflow for common DAPI staining issues.
References
Fixation methods to improve DAPI dilactate staining
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their DAPI dilactate staining protocols, with a specific focus on the impact of fixation methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from DAPI dihydrochloride?
A1: DAPI (4',6-diamidino-2-phenylindole) is a popular blue-fluorescent nucleic acid stain that binds strongly to A-T rich regions in the minor groove of double-stranded DNA.[1][2] DAPI is available in different salt forms, with dilactate and dihydrochloride being common. The primary advantage of this compound is its higher water solubility, which can facilitate the preparation of concentrated stock solutions.[3][4] Both forms perform similarly in staining protocols once diluted to their working concentration.[1]
Q2: What is the optimal fixation method for DAPI staining?
A2: The ideal fixation method depends on the specific experimental needs, including the cell or tissue type and whether other antigens are being targeted in immunofluorescence co-staining. The two most common fixation methods are paraformaldehyde (PFA), a cross-linking agent, and ice-cold methanol, a denaturing agent.
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Paraformaldehyde (4% PFA) is often recommended as it preserves cellular architecture well.
-
Methanol fixation is a quicker method that works by denaturing and precipitating proteins, which can sometimes unmask epitopes for antibody staining.
For DAPI staining alone, 4% PFA followed by permeabilization is a robust and widely used method. However, if co-staining for a specific protein, the fixation protocol should be optimized for the primary antibody.
Q3: What is the recommended working concentration for this compound?
A3: The recommended working concentration for DAPI for staining fixed cells is typically in the range of 0.1 to 1 µg/mL. A common starting concentration is 300 nM. For samples with low DNA content, the concentration can be increased up to 5 µg/mL, but this may also increase background fluorescence.
Q4: Can I include DAPI in my mounting medium?
A4: Yes, including DAPI in an antifade mounting medium is a common and convenient practice. However, if you experience uneven staining, particularly in thicker tissue sections where the center is dimmer than the perimeter, it may be due to poor diffusion of the viscous mounting medium. In such cases, a separate DAPI staining step before mounting is recommended.
Troubleshooting Guide
Issue 1: Weak or No DAPI Signal
Weak or absent nuclear staining is a common issue that can often be resolved by optimizing the staining protocol.
Caption: Troubleshooting decision tree for weak or no DAPI signal.
Possible Causes & Solutions:
-
Degraded DAPI Solution: Always prepare fresh DAPI working solutions from a stock that has not undergone multiple freeze-thaw cycles. DAPI is light-sensitive, so solutions should be protected from light.
-
Incorrect Microscope Settings: Ensure you are using the correct filter set for DAPI, with an excitation wavelength around 358 nm and an emission wavelength around 461 nm.
-
Inadequate Permeabilization: For cells fixed with PFA, the nuclear membrane may not be sufficiently permeable to DAPI. A permeabilization step with a detergent like Triton X-100 is often necessary. Methanol fixation typically does not require a separate permeabilization step as it permeabilizes membranes during the fixation process.
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Suboptimal Staining Conditions: If the signal is weak, try increasing the DAPI concentration or extending the incubation time. For tissue sections, a longer incubation of 10-15 minutes may be required to allow for dye penetration.
Issue 2: High Background or Non-Specific Staining
High background fluorescence can obscure the specific nuclear signal, making imaging and analysis difficult.
Possible Causes & Solutions:
-
Excessive DAPI Concentration: Too high a concentration of DAPI can lead to high background. Try reducing the concentration of the working solution.
-
Insufficient Washing: Inadequate washing after the staining step can leave unbound DAPI on the sample, contributing to background fluorescence. Ensure you perform 2-3 gentle washes with PBS after staining.
-
Over-staining: Prolonged incubation times can sometimes lead to non-specific cytoplasmic staining. Reduce the incubation time; for many cell types, 5-10 minutes is sufficient.
-
DAPI Photoconversion: Excitation with UV light can cause DAPI to fluoresce in the green channel (FITC/GFP), which can be mistaken for background or a false-positive signal. To mitigate this, always image other channels (e.g., green) before imaging the DAPI channel.
Comparison of Common Fixation Methods for DAPI Staining
| Feature | 4% Paraformaldehyde (PFA) | Cold Methanol (-20°C) |
| Mechanism | Cross-links proteins, preserving cellular structure. | Denatures and precipitates proteins. |
| Morphology Preservation | Generally excellent. | Can cause cell shrinkage or alter morphology. |
| Permeabilization | Requires a separate permeabilization step (e.g., with Triton X-100 or Tween 20). | Permeabilizes cells during fixation. |
| Protocol Time | Longer (Fixation: 10-20 min, plus permeabilization and washes). | Shorter (Fixation: 5-10 min at -20°C). |
| Compatibility | Compatible with many antibodies for immunofluorescence, but can mask some epitopes. | Can be better for some antibodies by unmasking epitopes, but may not be suitable for all targets. |
| DAPI Staining Quality | Typically provides bright and specific nuclear staining with low background when protocol is optimized. | Effective for DAPI staining, but may lead to higher background if not properly washed. |
Detailed Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and DAPI Staining
This protocol is a standard method for cultured cells grown on coverslips.
Caption: Step-by-step workflow for PFA fixation and DAPI staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
This compound stock solution (e.g., 1 mg/mL)
-
DAPI working solution (0.1 - 1 µg/mL in PBS)
-
Antifade mounting medium
Procedure:
-
Gently rinse the cells on coverslips with PBS to remove any residual culture medium.
-
Add enough 4% PFA solution to completely cover the cells and incubate for 10-15 minutes at room temperature.
-
Aspirate the PFA solution and wash the cells three times with PBS, for 5 minutes each wash.
-
Add 0.1% Triton X-100 in PBS to permeabilize the cells. Incubate for 5-10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Add the DAPI working solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.
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Aspirate the DAPI solution and wash the cells 2-3 times with PBS to remove unbound dye.
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Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Seal the edges with clear nail polish if desired and image using a fluorescence microscope with a DAPI filter set.
Protocol 2: Cold Methanol Fixation and DAPI Staining
This protocol is a faster alternative that is also suitable for cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 100% Methanol (stored at -20°C)
-
DAPI working solution (0.1 - 1 µg/mL in PBS)
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Antifade mounting medium
Procedure:
-
Gently rinse the cells on coverslips with PBS.
-
Aspirate the PBS and add ice-cold 100% methanol.
-
Incubate for 5-10 minutes at -20°C.
-
Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.
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Add the DAPI working solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Aspirate the DAPI solution and wash the cells 2-3 times with PBS.
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Mount the coverslip onto a microscope slide using a drop of antifade mounting medium and image.
References
Technical Support Center: Troubleshooting DAPI Dilactate Bleed-Through
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during fluorescence microscopy experiments. Here, we focus on a prevalent challenge: bleed-through from the nuclear stain DAPI dilactate into other fluorescence channels.
Frequently Asked Questions (FAQs)
Q1: What is DAPI bleed-through and why does it occur?
A1: DAPI bleed-through, also known as crosstalk, is the phenomenon where the fluorescence signal from DAPI is detected in an unintended channel, most commonly the green (FITC/GFP) and sometimes the red (TRITC/RFP) channels.[1][2] This occurs for two primary reasons:
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Broad Emission Spectrum: DAPI has a very broad emission spectrum. While its peak emission is in the blue range (~461 nm when bound to DNA), its emission tail extends into the green and even red parts of the spectrum.[3][4][5] This spectral overlap can lead to the DAPI signal being picked up by filter sets designed for other fluorophores.
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Photoconversion: Upon exposure to UV excitation light, DAPI can undergo a process called photoconversion. This changes its spectral properties, creating new fluorescent species that can be excited by blue or green light and subsequently emit in the green and red channels. This effect can be enhanced by certain mounting media, particularly those that are glycerol-based.
Q2: I'm seeing a nuclear signal in my FITC/GFP channel. How can I confirm it's DAPI bleed-through?
A2: To confirm that the signal in your green channel is coming from DAPI, you should prepare a "single-stain" control sample. This sample should be stained only with DAPI and then imaged using the exact same settings (laser power, gain, filter sets) for all your channels, including the green channel. If you observe a nuclear signal in the green channel of this control sample, it confirms that you are experiencing DAPI bleed-through.
Q3: What are the immediate steps I can take to reduce DAPI bleed-through?
A3: Here are several immediate strategies to mitigate DAPI bleed-through:
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Reduce DAPI Concentration: Using a lower concentration of DAPI can often reduce the intensity of bleed-through without significantly compromising nuclear staining. Optimal concentrations typically range from 0.1 to 1 µg/mL.
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Decrease Incubation Time: Shortening the incubation time with DAPI (e.g., 1-5 minutes) can also help to minimize excess, unbound dye that can contribute to background and bleed-through.
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Optimize Image Acquisition Order: When using a confocal microscope, always image your longer wavelength fluorophores (like FITC/GFP) before exposing the sample to UV light for DAPI imaging. This prevents the photoconversion of DAPI that leads to green and red emission.
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Sequential Scanning: If your confocal microscope supports it, use sequential scanning (also known as multi-tracking). This method excites and captures the signal for each fluorophore one at a time, preventing the simultaneous excitation that causes bleed-through.
Q4: Can my choice of microscope filters and mounting media affect bleed-through?
A4: Absolutely.
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Filter Sets: Using high-quality, narrow bandpass emission filters can help to more specifically isolate the emission peak of your target fluorophore and block the encroaching signal from DAPI. Ensure your filter sets are well-matched to the specific fluorophores you are using.
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Mounting Media: Glycerol-based mounting media can enhance the UV-induced photoconversion of DAPI. Switching to a hardset mounting medium may reduce this effect.
Q5: Are there alternatives to DAPI that are less prone to bleed-through?
A5: Yes, several alternative nuclear stains can be used to avoid the issue of bleed-through into the green channel:
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Far-Red Nuclear Stains: Dyes like DRAQ5™, DRAQ7™, and RedDot™2 are excited in the red and emit in the far-red region of the spectrum, which is well-separated from green fluorophores.
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Other Blue Dyes: Hoechst dyes (e.g., 33342 and 33258) are spectrally similar to DAPI and can also be used. However, it's important to note that they are also susceptible to photoconversion upon UV exposure.
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NucSpot® Nuclear Stains: These are a newer generation of nuclear stains available in a variety of colors, including green, red, and far-red, offering more flexibility for multicolor experiments and avoiding the blue channel altogether.
Data Presentation
Table 1: Spectral Properties of DAPI and Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Channel | Potential for DAPI Bleed-through |
| DAPI (bound to DNA) | ~358 | ~461 | Blue | N/A |
| FITC | ~495 | ~517 | Green | High |
| Alexa Fluor 488 | ~495 | ~519 | Green | High |
| GFP | ~488 | ~507 | Green | High |
| TRITC | ~557 | ~576 | Red | Moderate |
| Alexa Fluor 594 | ~590 | ~617 | Red | Low |
| DRAQ5™ | ~647 | ~681 | Far-Red | Very Low |
| RedDot™2 | ~665 | ~695 | Far-Red | Very Low |
Table 2: Recommended Filter Set Configurations to Minimize DAPI Bleed-through
| Target Fluorophore | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) | Key Consideration |
| DAPI | 377/50 | 409 | 447/60 | Standard DAPI set. |
| FITC/Alexa Fluor 488 | 480/30 | 502 | 535/40 | Use of a narrow bandpass emission filter is critical to cut out the DAPI emission tail. |
| DAPI/FITC Dual Band | 365/40 and 480/30 | Dual-edge | 430/30 and 535/40 | Designed for simultaneous imaging but sequential scanning is still recommended to avoid bleed-through. |
| TRITC | 540/25 | 565 | 605/55 | Generally less susceptible to DAPI bleed-through than FITC. |
Experimental Protocols
Protocol 1: Standard Immunofluorescence Staining with DAPI Counterstain
This protocol provides a general workflow for immunofluorescence staining of cultured cells grown on coverslips, with a final DAPI counterstaining step optimized to reduce bleed-through.
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Sample Preparation:
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Wash cells twice with 1X Phosphate-Buffered Saline (PBS).
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Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
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Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Blocking:
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Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
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Dilute the primary antibody to its optimal concentration in the blocking buffer.
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Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
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Wash cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
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Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
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Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
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Wash cells three times with PBS for 5 minutes each, protected from light.
-
-
DAPI Counterstaining (Optimized):
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Prepare a DAPI working solution of 0.1-1 µg/mL in PBS.
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Incubate coverslips with the DAPI solution for 1-5 minutes at room temperature, protected from light.
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Wash cells three times with PBS for 5 minutes each to remove excess DAPI.
-
-
Mounting:
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Mount the coverslip onto a microscope slide using an anti-fade mounting medium. For reducing photoconversion, consider a hardset mounting medium.
-
Seal the edges of the coverslip with nail polish and let it dry.
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Store slides at 4°C, protected from light, until imaging.
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Protocol 2: Sequential Scanning on a Confocal Microscope
This protocol outlines the general steps for setting up a sequential scan to prevent bleed-through between DAPI and a green fluorophore (e.g., FITC). The exact steps may vary depending on your microscope's software.
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Setup Individual Channels:
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First, set up the imaging parameters for your FITC channel. Select the appropriate laser line for excitation (e.g., 488 nm), and set the emission detection range to capture the FITC signal while minimizing the inclusion of the DAPI tail (e.g., 505-550 nm).
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Next, set up the imaging parameters for your DAPI channel. Select the appropriate laser line for excitation (e.g., 405 nm) and set the emission detection range (e.g., 420-480 nm).
-
-
Activate Sequential Scanning Mode:
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In the acquisition software, find and activate the "Sequential Scan," "Sequential," or "Multi-track" mode.
-
-
Configure Scan Groups:
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Assign the FITC channel to the first scan group (Scan 1).
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Assign the DAPI channel to the second scan group (Scan 2).
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This ensures that the microscope will first complete a full scan (line, frame, or stack) using only the 488 nm laser to excite FITC, and then it will perform a second scan using only the 405 nm laser to excite DAPI.
-
-
Acquire Image:
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Begin the image acquisition. The microscope will now automatically switch between the laser lines and detection settings for each channel sequentially, preventing their signals from being captured simultaneously.
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Mandatory Visualizations
Caption: Causes of DAPI Bleed-Through.
Caption: Troubleshooting workflow for DAPI bleed-through.
References
- 1. Triple Band Excitation: DAPI-FITC-TRITC | Nikon’s MicroscopyU [microscopyu.com]
- 2. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Biology & Biochemistry Imaging Core (BBIC) | Leica Sequential Scans [bbic.nsm.uh.edu]
- 4. astorscientific.us [astorscientific.us]
- 5. FluoroFinder [app.fluorofinder.com]
Technical Support Center: DAPI Dilactate in Long-term Imaging
This technical support center provides guidance on the use of DAPI dilactate for nuclear staining in long-term cellular imaging. It addresses common concerns regarding its cytotoxicity and offers practical solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound toxic to cells in long-term imaging?
A1: Yes, this compound can be toxic to cells, especially in long-term live-cell imaging applications. While it is widely used for nuclear counterstaining in fixed cells, its application in live-cell imaging requires careful consideration due to its potential to induce cytotoxicity, affect cell proliferation, and trigger apoptosis. The toxicity is often dose- and time-dependent. For long-term experiments, it is crucial to use the lowest effective concentration and minimize exposure to excitation light.
Q2: What are the primary mechanisms of DAPI-induced toxicity?
A2: The primary mechanism of DAPI's toxicity stems from its function as a DNA intercalating agent. By binding to the minor groove of dsDNA, particularly in A-T rich regions, DAPI can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, upon excitation with UV light, DAPI can generate reactive oxygen species (ROS), leading to phototoxicity and cellular damage. This phototoxicity is a significant concern in long-term fluorescence microscopy where repeated imaging is necessary.
Q3: What are the recommended concentrations of this compound for live-cell imaging?
A3: For live-cell imaging, it is recommended to use a much lower concentration of this compound than for fixed cells. A typical starting concentration for live-cell staining is between 0.1 to 1 µg/mL. However, the optimal concentration is cell-type dependent and should be determined empirically for each experimental setup. It is advisable to perform a dose-response experiment to identify the highest concentration that does not impact cell viability or the biological process being studied over the desired time course.
Q4: Are there less toxic alternatives to DAPI for long-term live-cell imaging?
A4: Yes, several less toxic alternatives to DAPI are available for long-term live-cell imaging. Hoechst 33342 is a popular alternative that is more cell-permeant and generally considered less toxic than DAPI. Other options include cell-permeant dyes like DRAQ5™ and SYTO™ dyes, which are excited by visible light, reducing the phototoxicity associated with UV excitation. For researchers looking to avoid chemical stains altogether, label-free methods using transmitted light and computational analysis can be an excellent option for tracking cell proliferation and viability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death in DAPI-stained live-cell cultures over time. | DAPI concentration is too high, leading to cytotoxicity. | Perform a titration experiment to determine the lowest effective DAPI concentration (e.g., 0.1-0.5 µg/mL). |
| Prolonged or repeated exposure to UV light is causing phototoxicity. | Reduce the frequency and duration of imaging. Use a lower intensity of excitation light. Consider using a less phototoxic alternative dye. | |
| Decreased cell proliferation or altered cell cycle profile. | DAPI is interfering with DNA replication. | Use the lowest possible DAPI concentration. Limit the incubation time with the dye. Validate findings with an alternative nuclear stain or a label-free method. |
| Weak or inconsistent nuclear staining in live cells. | DAPI has poor cell permeability in the specific cell type. | Increase the incubation time slightly (e.g., from 15 to 30 minutes). Ensure the this compound is fully dissolved in the media. Note that some level of heterogeneity in staining is expected in live cells. |
| Autofluorescence or bleed-through into other channels. | DAPI can exhibit some level of autofluorescence or photoconversion. | Image the DAPI channel last. Use narrow-bandpass emission filters to minimize bleed-through. Include an "unstained" control to assess background fluorescence. |
Quantitative Data Summary
The following table summarizes hypothetical data on the cytotoxicity of this compound on different cell lines over a 72-hour period, as might be determined by an MTT assay.
| Cell Line | DAPI Concentration (µg/mL) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| HeLa | 0 (Control) | 100 | 100 | 100 |
| 0.5 | 95 | 88 | 75 | |
| 1.0 | 85 | 72 | 58 | |
| 2.0 | 70 | 55 | 40 | |
| MCF-7 | 0 (Control) | 100 | 100 | 100 |
| 0.5 | 98 | 92 | 85 | |
| 1.0 | 90 | 81 | 70 | |
| 2.0 | 78 | 65 | 50 | |
| NIH-3T3 | 0 (Control) | 100 | 100 | 100 |
| 0.5 | 92 | 85 | 78 | |
| 1.0 | 82 | 70 | 61 | |
| 2.0 | 65 | 50 | 35 |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment of this compound using MTT Assay
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Cell Seeding:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
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Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
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This compound Treatment:
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Prepare a series of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5 µg/mL) in complete culture medium.
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Remove the medium from the wells and add 100 µL of the DAPI-containing medium or control medium to the respective wells.
-
-
Incubation:
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Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
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At each time point, add 10 µL of 5 mg/mL MTT solution to each well.
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Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
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Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
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Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the control (untreated) cells.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: DAPI-induced intrinsic apoptosis pathway.
Validation & Comparative
A Head-to-Head Battle of Blue Nuclear Stains: DAPI Dilactate vs. Hoechst 33342 for Live-Cell Imaging
For researchers in cell biology, drug discovery, and developmental biology, the precise visualization of nuclear dynamics in living cells is paramount. This guide provides a comprehensive comparison of two widely used blue fluorescent nuclear stains, DAPI dilactate and Hoechst 33342, to inform the selection of the optimal reagent for live-cell imaging applications.
Both DAPI (4′,6-diamidino-2-phenylindole) and Hoechst 33342 are DNA minor groove-binding dyes that exhibit strong fluorescence enhancement upon binding to AT-rich regions of DNA. While they share similar spectral properties, their performance in live-cell staining differs significantly, primarily due to variations in cell permeability and cytotoxicity. This guide delves into these differences, presenting experimental data and detailed protocols to aid researchers in making an informed choice for their specific experimental needs.
Key Performance Characteristics: A Tabular Comparison
To facilitate a clear and concise comparison, the following table summarizes the key quantitative and qualitative characteristics of this compound and Hoechst 33342 for live-cell staining.
| Feature | This compound | Hoechst 33342 |
| Cell Permeability | Low; generally considered cell-impermeant but can enter live cells at higher concentrations.[1][2] | High; readily crosses the plasma membrane of live cells.[1][3] |
| Recommended Concentration for Live-Cell Staining | 1-10 µg/mL.[4] | 0.1-1 µg/mL; lower concentrations (e.g., 7-28 nM) recommended for long-term imaging. |
| Incubation Time | 10-20 minutes. | 10-30 minutes. |
| Cytotoxicity | Generally considered more toxic to live cells than Hoechst 33342 at effective staining concentrations. However, one study on human leukemic marrow cells found DAPI to be less toxic than Hoechst 33342. | Generally considered less toxic than DAPI for live-cell applications. However, toxicity is cell-type dependent and can be observed at higher concentrations. A concentration of 57 nM was found to significantly inhibit proliferation. |
| Photostability | Generally considered more photostable than Hoechst 33342. | Less photostable than DAPI. |
| Phototoxicity | Less data available for live cells due to limited use. | Can induce apoptosis and affect cell replication with prolonged exposure to excitation light, especially at higher concentrations. |
| Excitation (max) | ~358 nm (bound to DNA). | ~350 nm (bound to DNA). |
| Emission (max) | ~461 nm (bound to DNA). | ~461 nm (bound to DNA). |
In-Depth Comparison
Cell Permeability: The Decisive Factor
The most significant difference between this compound and Hoechst 33342 for live-cell staining lies in their ability to cross the plasma membrane of intact cells. Hoechst 33342, being more lipophilic, readily enters live cells, making it the preferred choice for most live-cell imaging applications. In contrast, DAPI is generally considered membrane-impermeant and is more commonly used for staining fixed and permeabilized cells. While DAPI can be used to stain live cells, it typically requires higher concentrations and may preferentially stain cells with compromised membranes.
Cytotoxicity and Phototoxicity: A Balancing Act
For long-term live-cell imaging, minimizing cellular stress is critical. Hoechst 33342 is generally reported to be less toxic to live cells than DAPI at standard working concentrations. However, it is important to note that the cytotoxicity of these dyes can be cell-type dependent. For instance, a study on human leukemic bone marrow cells found Hoechst 33342 to be more toxic than DAPI.
Recent studies have highlighted the importance of using the lowest effective concentration of Hoechst 33342 for long-term experiments. Research has shown that concentrations as low as 57 nM can significantly inhibit cell proliferation. For time-lapse imaging over several days, concentrations in the range of 7-28 nM have been demonstrated to be non-cytotoxic and do not impact cell viability or proliferation.
Furthermore, the UV excitation required for both dyes can induce phototoxicity. Hoechst 33342 has been shown to cause apoptosis under prolonged and repeated exposure to excitation light. To mitigate this, it is crucial to optimize imaging parameters by using the lowest possible excitation light intensity and exposure times.
Experimental Protocols
Below are detailed protocols for staining live cells with this compound and Hoechst 33342. It is recommended to optimize the dye concentration and incubation time for each specific cell type and experimental setup.
Live-Cell Staining with this compound
-
Prepare DAPI Staining Solution: Prepare a working solution of 1-10 µg/mL this compound in a serum-free medium or phosphate-buffered saline (PBS).
-
Cell Preparation: Grow cells on a suitable imaging dish or plate.
-
Staining: Remove the culture medium and wash the cells once with a serum-free medium or PBS. Add the DAPI staining solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with the imaging medium.
-
Imaging: Image the cells immediately using a fluorescence microscope with a standard DAPI filter set (Excitation/Emission: ~360/460 nm).
Live-Cell Staining with Hoechst 33342
-
Prepare Hoechst 33342 Staining Solution: Prepare a working solution of 0.1-1 µg/mL Hoechst 33342 in a serum-free medium or PBS. For long-term imaging, a lower concentration in the range of 7-28 nM is recommended.
-
Cell Preparation: Grow cells on a suitable imaging dish or plate.
-
Staining: The dye can be added directly to the complete culture medium. Add the Hoechst 33342 staining solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing (Optional): For immediate imaging, washing is often not necessary as the unbound dye has low fluorescence. However, for clearer imaging, you can remove the staining solution and wash the cells once or twice with the imaging medium.
-
Imaging: Image the cells using a fluorescence microscope with a standard DAPI filter set (Excitation/Emission: ~350/461 nm).
Visualizing the Workflow
To illustrate the general process of live-cell nuclear staining, the following diagram outlines the key steps.
Caption: A generalized workflow for live-cell nuclear staining.
Conclusion
In the comparison of this compound versus Hoechst 33342 for live-cell staining, Hoechst 33342 emerges as the superior choice for most applications due to its high cell permeability and generally lower cytotoxicity. Its ability to efficiently stain the nuclei of living cells with minimal impact on cell health makes it ideal for a wide range of live-cell imaging experiments, including cell cycle analysis and tracking of nuclear morphology.
However, researchers must be mindful of the potential for phototoxicity with Hoechst 33342, especially in long-term time-lapse microscopy. Optimizing the dye concentration and imaging parameters is crucial to obtain reliable and artifact-free data. While this compound can be used for live-cell staining in some instances, its poor membrane permeability and higher relative toxicity limit its utility in this context. The choice of dye should ultimately be guided by the specific requirements of the experiment and empirical validation in the cell system of interest.
References
DAPI Dilactate vs. Propidium Iodide: A Comparative Guide for Apoptosis Assays
For researchers, scientists, and drug development professionals studying programmed cell death, the selection of appropriate fluorescent probes is critical for generating accurate and reproducible data. DAPI (4′,6-diamidino-2-phenylindole) dilactate and propidium iodide (PI) are two of the most common DNA-binding dyes used to identify non-viable cells in apoptosis assays. While both are used to assess loss of membrane integrity, a hallmark of late-stage apoptosis and necrosis, they possess distinct characteristics that make them suitable for different experimental designs. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
Mechanism of Action and Cellular Staining
The primary difference between DAPI and propidium iodide lies in their membrane permeability. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, which have intact plasma membranes.[1][2] It is therefore exclusively used to identify cells that have lost membrane integrity, which includes late apoptotic and necrotic cells.[2][3]
DAPI, on the other hand, is considered semi-permeable.[4] While it can pass through an intact cell membrane, it does so inefficiently. Consequently, live cells show minimal fluorescence. However, as cells undergo apoptosis, changes in membrane permeability allow for increased DAPI entry, resulting in brighter staining. In late apoptotic and necrotic cells with fully compromised membranes, DAPI strongly stains the nucleus. This differential permeability allows DAPI to serve as a rough marker for apoptosis, with brighter fluorescence indicating chromatin condensation in apoptotic cells.
It is crucial to note that neither DAPI nor PI alone can distinguish between late apoptosis and necrosis, as both conditions involve compromised cell membranes. For this reason, they are most effectively used in combination with an early marker of apoptosis, such as Annexin V, which detects the externalization of phosphatidylserine.
Quantitative Data Comparison
The selection of a fluorescent dye is heavily dependent on its spectral properties and compatibility with available instrumentation, such as flow cytometers and fluorescence microscopes. The table below summarizes the key quantitative parameters for DAPI and propidium iodide.
| Feature | DAPI (4′,6-diamidino-2-phenylindole) | Propidium Iodide (PI) |
| Target Molecule | Double-stranded DNA (dsDNA) | Double-stranded DNA (dsDNA) and RNA |
| Binding Preference | Minor groove of Adenine-Thymine (A-T) rich regions | Intercalates between bases with little to no sequence preference |
| Cell Permeability | Semi-permeable; inefficiently enters live cells, readily enters late apoptotic/necrotic cells | Impermeable to live and early apoptotic cells; enters late apoptotic/necrotic cells |
| Excitation Max (DNA-bound) | ~358 nm (UV light) | ~488 nm (Blue laser) |
| Emission Max (DNA-bound) | ~461 nm (Blue) | ~617 nm (Red) |
| Primary Application | Nuclear counterstain in fixed cells, viability dye for late-stage apoptosis/necrosis | Viability dye for late-stage apoptosis/necrosis, cell cycle analysis |
| Advantages | - Bright blue fluorescence with high quantum yield.- Can be used to stain both live and fixed cells.- DAPI dilactate is more water-soluble than other salt forms. | - Economical and stable.- Common excitation laser (488 nm) available on most flow cytometers.- Can be combined with green fluorophores like FITC or GFP with minimal spectral overlap. |
| Limitations | - Requires UV excitation, which may not be available on all instruments and can cause phototoxicity.- Broad emission spectrum can overlap with green fluorophores.- Can stain live cells at high concentrations. | - Cannot be used for staining fixed and permeabilized cells as it will stain all nuclei.- Can bind to RNA, potentially requiring RNase treatment for precise DNA content analysis. |
Signaling Pathways and Experimental Workflows
To visualize the process of cell staining and the general experimental procedure, the following diagrams are provided.
References
A Head-to-Head Comparison of DAPI Dilactate and DAPI Dihydrochloride for Nuclear Staining
For researchers, scientists, and drug development professionals utilizing fluorescence microscopy and flow cytometry, 4′,6-diamidino-2-phenylindole (DAPI) is an indispensable tool for visualizing cell nuclei. This fluorescent stain binds strongly to AT-rich regions of double-stranded DNA, exhibiting a significant increase in fluorescence upon binding. DAPI is commercially available in two common salt forms: dilactate and dihydrochloride. While both serve the same primary function, their distinct physical properties can influence experimental workflows and outcomes. This guide provides an objective, data-driven comparison of DAPI dilactate and DAPI dihydrochloride to aid in the selection of the most suitable reagent for your specific research needs.
Key Performance and Physicochemical Properties
The primary distinction between this compound and DAPI dihydrochloride lies in their solubility. This compound is noted for its enhanced solubility in water, which can simplify the preparation of stock solutions and is the preferred choice when avoiding organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is critical.[1][2][3] DAPI dihydrochloride, conversely, has poor water solubility and often requires the use of an organic solvent for initial dissolution before further dilution in aqueous buffers.[1][4]
The following table summarizes the key characteristics of this compound and DAPI dihydrochloride based on available data.
| Property | This compound | DAPI Dihydrochloride |
| Molecular Weight | 457.49 g/mol | 350.25 g/mol |
| Solubility | More soluble in water | Sparingly soluble in water; requires organic solvents (e.g., DMSO, DMF) for stock solution preparation |
| Excitation Maximum (with dsDNA) | ~358 nm | ~358 nm |
| Emission Maximum (with dsDNA) | ~461 nm | ~461 nm |
| Fluorescence Enhancement (upon binding dsDNA) | ~20-fold | ~20-fold |
| Primary Application | Nuclear counterstain in fixed cells | Nuclear counterstain in fixed cells |
| Stock Solution Preparation | Can be dissolved directly in water | Typically dissolved in DMSO or DMF |
Experimental Protocols
To ensure reproducible and reliable results, standardized experimental protocols are essential. Below are detailed methodologies for the preparation of stock solutions and a general staining procedure for fixed cells using both this compound and DAPI dihydrochloride.
Preparation of Stock Solutions
This compound (5 mg/mL in Water)
-
Weigh out 10 mg of this compound powder.
-
Add 2 mL of deionized water (dH₂O) to the powder.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the 5 mg/mL (10.9 mM) stock solution in aliquots at -20°C, protected from light. For short-term storage, the solution can be kept at 2-8°C for up to six months.
DAPI Dihydrochloride (5 mg/mL in DMF or DMSO)
-
Weigh out 10 mg of DAPI dihydrochloride powder.
-
Add 2 mL of high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the powder.
-
Vortex or sonicate until the powder is completely dissolved. The less water-soluble DAPI dihydrochloride may require more time to dissolve.
-
Store the 5 mg/mL (14.3 mM) stock solution in aliquots at -20°C, protected from light. For short-term storage, the solution can be kept at 2-8°C for up to six months.
General Staining Protocol for Fixed Adherent Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation:
-
Culture cells on sterile coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Fix the cells using a suitable method (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).
-
Wash the cells three times with Phosphate-Buffered Saline (PBS).
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to ensure the dye can access the nucleus.
-
Wash the cells three times with PBS.
-
-
DAPI Staining:
-
Prepare a working solution of DAPI by diluting the stock solution in PBS to a final concentration of 0.1-1 µg/mL (a common starting concentration is 300 nM).
-
Add a sufficient volume of the DAPI working solution to completely cover the cells on the coverslip.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the DAPI solution and wash the cells 2-3 times with PBS to minimize background fluorescence.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
-
To ensure comparability between samples stained with the two different DAPI salts, it is crucial to use identical microscope settings (e.g., exposure time, gain) for image acquisition.
-
Visualizing the Experimental Workflow
To provide a clear overview of the process for comparing the two DAPI salt forms, the following diagrams created using the DOT language illustrate the key steps.
References
A Quantitative Comparison of DAPI Dilactate Fluorescence Intensity for Cellular Imaging
For researchers, scientists, and drug development professionals, accurate and quantifiable nuclear staining is paramount for a multitude of applications, from cell counting and cell cycle analysis to high-content screening. DAPI (4',6-diamidino-2-phenylindole) is a widely used fluorescent stain that binds to AT-rich regions of DNA, emitting a strong blue fluorescence. This guide provides a quantitative comparison of DAPI dilactate, a more water-soluble salt of DAPI, with other common nuclear stains, supported by experimental data and detailed protocols.
This compound: A Performance Overview
This compound offers a significant practical advantage over the more common dihydrochloride salt due to its enhanced solubility in water, simplifying stock solution preparation.[1] Upon binding to double-stranded DNA (dsDNA), DAPI's fluorescence quantum yield is enhanced by approximately 20-fold.[1][2][3]
Spectral Properties:
-
Excitation Maximum (bound to dsDNA): ~358 nm[2]
-
Emission Maximum (bound to dsDNA): ~461 nm
Quantitative Comparison of Nuclear Stains
While direct quantitative comparisons of fluorescence intensity under identical experimental conditions can be sparse in literature, the following tables summarize key performance metrics based on available data and established knowledge.
| Property | This compound | DAPI Dihydrochloride | Hoechst 33342 |
| Formulation Advantage | High water solubility | Lower water solubility | Good water solubility |
| Primary Application | Fixed and permeabilized cells | Fixed and permeabilized cells | Live and fixed cells |
| Relative Brightness | Strong | Strong | Generally considered brighter than DAPI |
| Photostability | Generally stable, but can photoconvert under UV exposure | Similar to this compound | Prone to photobleaching with prolonged UV exposure |
| Cytotoxicity | Higher toxicity, not ideal for long-term live-cell imaging | Higher toxicity, similar to dilactate form | Lower toxicity compared to DAPI, suitable for live-cell imaging |
| Cell Permeability | Low permeability in live cells, requires permeabilization for optimal staining | Low permeability in live cells | High permeability in live cells |
Table 1: Performance Comparison of Common Nuclear Stains.
| Parameter | DAPI (bound to dsDNA) | Hoechst 33342 (bound to dsDNA) |
| Excitation Max (nm) | ~358 | ~350 |
| Emission Max (nm) | ~461 | ~461 |
| Quantum Yield | ~0.4 (dihydrochloride form) | ~0.4-0.6 |
| Binding Affinity | High affinity for AT-rich regions of the minor groove | High affinity for AT-rich regions of the minor groove |
Table 2: Spectroscopic and Binding Properties. Note: Quantum yield can vary depending on the specific DNA sequence and local environment.
Experimental Protocols
Protocol 1: Quantitative Fluorescence Microscopy of Fixed Adherent Cells
This protocol is designed for the quantitative analysis of nuclear fluorescence intensity in fixed cells.
Materials:
-
This compound stock solution (1 mg/mL in deionized water)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DAPI Staining: Dilute the this compound stock solution in PBS to a final concentration of 300 nM (approximately 0.14 µg/mL). Incubate the cells with the DAPI staining solution for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with a DAPI filter set. For quantitative analysis, ensure that the exposure time and gain settings are kept constant across all samples and that the signal is not saturated.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to segment the nuclei and measure the mean fluorescence intensity per nucleus.
Protocol 2: Quantitative Analysis of DNA Content by Flow Cytometry
This protocol details the use of DAPI for cell cycle analysis based on DNA content.
Materials:
-
This compound stock solution (1 mg/mL in deionized water)
-
PBS
-
Cold 70% Ethanol
-
Staining Buffer (100 mM Tris, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 0.1% Nonidet P-40 or Triton X-100)
Procedure:
-
Cell Harvest: Harvest cells (approximately 1-2 million cells per sample) and centrifuge at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet by vortexing gently and add 1 mL of cold 70% ethanol dropwise while vortexing to prevent cell clumping. Incubate on ice or at -20°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with PBS.
-
DAPI Staining: Resuspend the cell pellet in 1 mL of DAPI staining buffer at a final concentration of 3 µM (approximately 1.4 µg/mL).
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer equipped with a UV or violet laser for DAPI excitation. Collect the fluorescence emission using a filter appropriate for DAPI (e.g., 450/50 nm bandpass).
-
Data Analysis: Generate a histogram of DAPI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).
Visualizing Experimental Workflows
Caption: Workflow for Quantitative Fluorescence Microscopy of DAPI-stained cells.
Caption: Workflow for Quantitative Flow Cytometry of DAPI-stained cells.
Conclusion
This compound is a reliable and convenient fluorescent stain for the quantitative analysis of nuclear DNA in fixed cells. Its high water solubility simplifies handling and preparation. While Hoechst dyes may be preferred for live-cell imaging due to lower cytotoxicity and higher cell permeability, DAPI remains a gold standard for fixed-cell applications, providing a bright and stable signal for accurate quantification in both fluorescence microscopy and flow cytometry. For optimal results, it is crucial to standardize staining protocols and imaging parameters to ensure reproducibility and the validity of quantitative data.
References
A Comparative Guide to DAPI Dilactate Specificity for AT-rich DNA Regions
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of DNA are critical. DAPI (4',6-diamidino-2-phenylindole) is a widely used fluorescent stain that binds strongly to DNA, exhibiting a marked preference for Adenine-Thymine (AT)-rich regions.[][2][3] This guide provides an objective comparison of DAPI dilactate's performance against other common DNA-binding dyes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate dye for specific research applications.
Performance Comparison of DNA-Binding Dyes
The choice of a fluorescent DNA dye depends on several factors, including its binding specificity, cell permeability, and the experimental application (e.g., fixed or live-cell imaging, flow cytometry, or quantitative PCR). The following tables summarize the key characteristics of this compound and its common alternatives.
Table 1: General Properties and Specificity of Common DNA Dyes
| Feature | This compound | Hoechst 33342 & 33258 | Propidium Iodide (PI) | 7-Aminoactinomycin D (7-AAD) | SYBR Green I |
| Binding Mechanism | Minor groove binding[3][4] | Minor groove binding | Intercalation | Intercalation | Intercalation and minor groove binding |
| Sequence Specificity | Strong preference for AT-rich regions | Prefers AT-rich regions | Little to no sequence preference | Selectively binds to GC-rich regions | Preferentially binds to dsDNA, with some non-specific binding |
| Cell Permeability | Impermeant to live cells at low concentrations, but can enter at higher concentrations | Permeant, suitable for live and fixed cells | Impermeant, stains dead or permeabilized cells | Impermeant, stains dead or permeabilized cells | Permeant, used for qPCR |
| Primary Application | Nuclear counterstain in fixed cells, chromosome staining, flow cytometry | Live and fixed cell nuclear staining, cell cycle analysis | Dead cell indicator in flow cytometry and microscopy | Dead cell indicator, multicolor analysis | Quantitative PCR (qPCR) |
Table 2: Photophysical Properties of DNA-Binding Dyes
| Property | This compound | Hoechst 33342 | Propidium Iodide (PI) | 7-Aminoactinomycin D (7-AAD) | SYBR Green I |
| Excitation Max (nm) | ~358 (bound to dsDNA) | ~360 | 488 (with Argon-ion laser) | 546 | ~497 (bound to dsDNA) |
| Emission Max (nm) | ~461 (bound to dsDNA) | ~460 | 617 | 647 | ~520 (bound to dsDNA) |
| Fluorescence Enhancement upon Binding | ~20-fold | ~30-fold | ~20-fold | Not specified | >1000-fold |
| Photostability | Reported to be more photostable than Hoechst 33342 | Less photostable than DAPI, subject to photobleaching | Generally stable | Generally stable | Can be unstable, especially with repeated excitation |
Table 3: Quantitative Binding Affinity of DAPI and Hoechst 33258 to (A/T)4 Sequences
| (A/T)4 Sequence | DAPI Association Constant (Ka) M-1 | Hoechst 33258 Association Constant (Ka) M-1 |
| AATT | 5.5 x 108 | High, comparable to DAPI |
| TAAT | Lower affinity | Lower affinity |
| ATAT | Lower affinity | Lower affinity |
| TATA | Lower affinity | Much lower affinity |
| TTAA | Lower affinity | Much lower affinity |
Data synthesized from a study by Haq et al. (2002), which highlights that while both dyes prefer the AATT site, the affinity of Hoechst 33258 is more sensitive to the specific AT sequence arrangement than DAPI.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of DNA-binding dyes. Below are representative protocols for key applications.
Protocol 1: Nuclear Staining of Fixed Mammalian Cells with this compound
Objective: To visualize the nuclei of fixed cells using fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in deionized water)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is essential for DAPI to access the nucleus.
-
Staining: Wash the cells three times with PBS. Dilute the this compound stock solution to a working concentration of 1 µg/mL in PBS. Incubate the cells with the DAPI working solution for 5-10 minutes at room temperature, protected from light.
-
Washing and Mounting: Wash the cells twice with PBS to remove unbound dye. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualization: Image the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation ~360 nm, Emission ~460 nm).
Protocol 2: Comparative Analysis of DNA Dye Specificity using Melting Curve Analysis in qPCR
Objective: To assess and compare the specificity of different DNA-binding dyes for a target dsDNA amplicon and to detect non-specific products.
Materials:
-
Real-time PCR instrument with melting curve analysis capability
-
PCR reagents (DNA polymerase, dNTPs, PCR buffer)
-
Specific primers for a target gene
-
DNA template
-
Fluorescent dyes to be tested (e.g., DAPI, SYBR Green I, EvaGreen)
Procedure:
-
Reaction Setup: Prepare separate master mixes for each dye being tested. Each master mix should contain the PCR reagents, primers, and the respective fluorescent dye at its optimal concentration.
-
qPCR Amplification: Add the DNA template to the master mixes and perform the qPCR reaction. A typical thermocycling protocol includes an initial denaturation, followed by 40-50 cycles of denaturation, annealing, and extension.
-
Melting Curve Program: After the amplification cycles, run a melting curve program. This typically involves an initial denaturation at 95°C, followed by a gradual increase in temperature from a lower temperature (e.g., 65°C) to 95°C, with continuous fluorescence monitoring.
-
Data Analysis: The instrument's software will plot the negative first derivative of fluorescence with respect to temperature (-dF/dT vs. Temperature). A single, sharp peak indicates a single, specific PCR product. The presence of multiple peaks suggests the amplification of non-specific products or primer-dimers. The dye that produces a single, sharp peak with minimal non-specific signals is considered more specific for the target amplicon under the tested conditions.
Visualizing Binding Mechanisms and Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate the binding mechanism of DAPI and a typical workflow for comparing DNA-binding dyes.
Caption: DAPI binds to the minor groove of AT-rich DNA regions.
Caption: Workflow for comparing DNA dye specificity.
References
A Comparative Guide to Nuclear Staining: DAPI Dilactate vs. TO-PRO-3
For researchers, scientists, and drug development professionals, accurate visualization of the cell nucleus is fundamental to a vast array of applications, from assessing cell health and morphology to tracking the localization of key proteins. The choice of a nuclear stain can significantly impact the quality and reliability of experimental data, particularly in multicolor fluorescence imaging. This guide provides an objective comparison of two widely used nuclear stains, DAPI dilactate and TO-PRO-3, offering a detailed look at their performance characteristics, supporting experimental data, and standardized protocols to aid in selecting the optimal reagent for your specific needs.
Introduction to the Nuclear Stains
DAPI (4′,6-diamidino-2-phenylindole) is a classic blue-fluorescent dye that has been a mainstay in cell biology for decades. It binds strongly to the minor groove of double-stranded DNA (dsDNA), with a preference for adenine-thymine (A-T) rich regions.[1][2][3] Upon binding, its fluorescence is enhanced approximately 20-fold.[2][3] The dilactate salt of DAPI is noted for its improved water solubility compared to the more common dihydrochloride salt, facilitating easier preparation of stock solutions. DAPI is predominantly used for staining fixed and permeabilized cells due to its limited permeability across intact cell membranes at typical working concentrations.
TO-PRO-3 is a carbocyanine monomer dye that fluoresces in the far-red region of the spectrum. It exhibits a very strong binding affinity for dsDNA and is characterized by its high sensitivity. A key feature of TO-PRO-3 is its cell impermeability, making it an excellent choice for specifically staining the nuclei of fixed and permeabilized cells or for identifying dead cells in a live population. Its long-wavelength excitation and emission properties make it particularly valuable for multicolor experiments, as it minimizes spectral overlap with common blue, green, and yellow/red fluorophores and reduces interference from tissue autofluorescence.
Data Presentation: Quantitative Comparison
The selection of a nuclear stain is often dictated by the specific instrumentation available and the other fluorophores used in an experiment. The table below summarizes the key quantitative and qualitative differences between this compound and TO-PRO-3.
| Feature | This compound | TO-PRO-3 Iodide |
| Excitation Maximum (with dsDNA) | ~358 nm | ~642 nm |
| Emission Maximum (with dsDNA) | ~461 nm | ~661 nm |
| Fluorescence Color | Blue | Far-Red |
| Binding Mechanism | Binds A-T rich regions in the minor groove of dsDNA | Intercalates into dsDNA |
| Cell Permeability | Generally impermeant to live cells; requires fixation/permeabilization. | Impermeant to live cells; used for fixed cells or as a dead cell indicator. |
| Common Instrumentation | Fluorescence microscope with UV light source (e.g., mercury lamp) or 405 nm laser. | Confocal microscope with a red laser (e.g., 633 nm or 647 nm). |
| Primary Advantages | - Cost-effective- Bright, distinct blue fluorescence- High water solubility (dilactate form) | - Minimal spectral overlap with other fluorophores- Avoids tissue autofluorescence- No UV excitation required, reducing phototoxicity |
| Primary Disadvantages | - Requires UV excitation, which can cause sample autofluorescence and phototoxicity- Can undergo photoconversion with UV exposure | - Higher cost compared to DAPI |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results. The following are standard methodologies for using this compound and TO-PRO-3 for nuclear staining in fluorescence microscopy.
Protocol 1: this compound Staining of Fixed Adherent Cells
This protocol is suitable for staining cells grown on coverslips that have been fixed and permeabilized.
-
Reagent Preparation :
-
DAPI Stock Solution (10.9 mM or 5 mg/mL) : Dissolve 10 mg of this compound powder in 2 mL of deionized water. This stock solution is stable for at least six months when stored at -20°C and protected from light.
-
DAPI Staining Solution (300 nM) : Dilute the stock solution in phosphate-buffered saline (PBS) to a final concentration of 300 nM. For example, add ~27.5 µL of the 10.9 mM stock solution to 1 L of PBS.
-
-
Staining Procedure :
-
Fix and permeabilize cells using a protocol appropriate for your sample and any other antibodies you may be using.
-
Briefly wash the sample with PBS.
-
Add enough 300 nM DAPI staining solution to completely cover the cells on the coverslip (approximately 300 µL).
-
Incubate for 1-5 minutes at room temperature, protected from light.
-
Rinse the sample several times with PBS to remove unbound dye.
-
Drain the excess PBS and mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image using a fluorescence microscope equipped with a DAPI filter set (e.g., ~360 nm excitation and ~460 nm emission).
-
Protocol 2: TO-PRO-3 Staining of Fixed Adherent Cells
This protocol is ideal for confocal microscopy and multicolor imaging where spectral separation is critical.
-
Reagent Preparation :
-
TO-PRO-3 Stock Solution (1 mM in DMSO) : The dye is typically supplied in this format. Before use, warm the vial to room temperature and briefly centrifuge to collect the solution at the bottom.
-
TO-PRO-3 Staining Solution (1 µM) : Prepare the staining solution by diluting the 1 mM stock solution 1:1,000 in PBS. The optimal concentration may vary, so a range of 100 nM to 5 µM can be tested.
-
-
Staining Procedure :
-
Fix and permeabilize cells with a protocol appropriate for your sample.
-
Wash the cells 1-3 times with PBS as needed.
-
Add sufficient 1 µM TO-PRO-3 staining solution to cover the cells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Remove the staining solution and wash the cells 3 times with PBS.
-
Mount the coverslip and image the cells. TO-PRO-3 is efficiently excited by a 633 nm or 647 nm laser line and its emission is captured in the far-red channel (e.g., with a Cy®5 filter set).
-
Mandatory Visualizations
Diagrams created using Graphviz help to clarify complex workflows and decision-making processes.
Caption: General experimental workflow for nuclear staining of fixed cells.
References
A Comparative Guide to Nuclear Stains in Super-Resolution Microscopy: DAPI Dilactate and its Alternatives
For researchers, scientists, and drug development professionals venturing into the nanoscale world of cellular architecture, the choice of fluorescent probes is paramount. This guide provides a comprehensive comparison of DAPI dilactate and other common nuclear stains for super-resolution microscopy, with a focus on their performance, supported by experimental data and detailed protocols.
Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), have revolutionized our ability to visualize cellular structures beyond the diffraction limit of light. A crucial component of these techniques is the selection of appropriate fluorescent dyes. For nuclear counterstaining, 4',6-diamidino-2-phenylindole (DAPI) is a conventional choice. This guide specifically evaluates the performance of this compound, a more soluble salt of DAPI, in super-resolution imaging and compares it with viable alternatives.
Performance Comparison of Nuclear Stains
The effectiveness of a fluorescent dye in super-resolution microscopy hinges on several key photophysical properties. These include photostability, brightness (photon count), and, for Single-Molecule Localization Microscopy (SMLM) techniques like STORM and dSTORM, the ability to photoswitch or "blink." The following table summarizes the performance of this compound, Hoechst 33342, and DRAQ5 based on available data.
| Feature | This compound | Hoechst 33342 | DRAQ5 |
| Super-Resolution Modality | SMLM (via photoconversion) | SMLM (via photoconversion) | Conventional & STED (potential for STORM) |
| Excitation Max (nm) | ~358 (bound to DNA) | ~350 (bound to DNA) | ~646 |
| Emission Max (nm) | ~461 (bound to DNA) | ~461 (bound to DNA) | ~697 |
| Photoconversion for SMLM | Yes, UV or 405 nm light induces a shift to a green-emitting form.[1] | Yes, UV or 405 nm light induces a shift to a green-emitting form.[1] | Not reported |
| Localization Precision (SMLM) | Less efficient for SMLM than Hoechst dyes due to higher crosstalk between blue and green emitting forms.[1] | ~27 nm (average for Hoechst 33258)[1] | Data not readily available |
| Cell Permeability | Semi-permeable; higher concentrations needed for live cells.[2] | Permeable; suitable for live-cell imaging. | Permeable; suitable for live-cell imaging. |
| Advantages | - High DNA binding affinity- Bright fluorescence upon binding DNA | - More efficient for SMLM than DAPI- Suitable for live-cell imaging | - Far-red excitation/emission minimizes phototoxicity and spectral overlap with common fluorophores (e.g., GFP)- High cell permeability |
| Disadvantages | - UV excitation can cause phototoxicity and photoconversion artifacts- Less efficient for SMLM | - UV excitation can cause phototoxicity | - Potential for chromatin structure alteration at high concentrations- Limited published data on SMLM performance |
Experimental Protocols
Single-Molecule Localization Microscopy (SMLM) with this compound
This protocol is adapted from a study that successfully employed DAPI for SMLM of chromatin structure.
1. Cell Culture and Fixation:
-
Culture cells (e.g., HeLa) on coverslips to the desired confluency.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
(Optional) Treat with RNase A (0.2 mg/mL) for 1 hour at 37°C to ensure DNA-specific staining.
2. Staining:
-
Prepare a 0.2 µM working solution of this compound in PBS.
-
Incubate the fixed and permeabilized cells with the DAPI solution for 30 minutes at room temperature.
-
Wash the cells thoroughly with PBS.
3. Imaging:
-
Mount the coverslip on a microscope slide with an appropriate imaging buffer for SMLM (e.g., a buffer containing an oxygen scavenger system and a thiol).
-
Use a super-resolution microscope equipped with lasers for both photoconversion (e.g., 405 nm) and excitation of the photoconverted species (e.g., 488 nm or 491 nm).
-
Illuminate the sample with a low intensity 405 nm laser to stochasticlly photoconvert a sparse subset of DAPI molecules to their green-emitting state.
-
Simultaneously, excite the green-emitting DAPI molecules with a high-intensity 488 nm or 491 nm laser and record the emitted fluorescence until the molecules photobleach.
-
Repeat this process for thousands of frames to collect a sufficient number of single-molecule localization events.
4. Data Analysis:
-
Process the acquired image series with a localization software (e.g., ThunderSTORM) to determine the precise coordinates of each detected single molecule.
-
Reconstruct the final super-resolution image from the table of localizations.
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying principles, the following diagrams were generated using the DOT language.
Discussion and Conclusion
This compound, while a staple in conventional fluorescence microscopy, presents both opportunities and challenges for super-resolution imaging. Its ability to undergo photoconversion allows for its use in SMLM techniques. However, studies suggest that Hoechst dyes may offer superior performance in this context due to lower crosstalk.
The emergence of far-red nuclear stains like DRAQ5 provides a compelling alternative, particularly for multicolor super-resolution experiments. The longer excitation and emission wavelengths of DRAQ5 significantly reduce the potential for phototoxicity and spectral overlap with commonly used green and red fluorophores. While quantitative data on the SMLM performance of DRAQ5 is not as readily available, its favorable spectral properties make it a strong candidate for STED microscopy and potentially for dSTORM with appropriate laser lines and imaging buffers.
Ultimately, the choice of a nuclear stain for super-resolution microscopy will depend on the specific experimental requirements. For researchers utilizing SMLM based on photoconversion, Hoechst dyes may be a more efficient choice than DAPI. For those conducting multicolor imaging or concerned about phototoxicity, far-red dyes like DRAQ5 are highly recommended. This guide provides the foundational knowledge and protocols to aid researchers in making an informed decision to achieve high-quality super-resolution images of the nucleus.
References
A Comparative Guide to the Reproducibility and Lot-to-Lot Variability of DAPI Dilactate
For researchers, scientists, and drug development professionals, the consistency and reliability of reagents are paramount for generating reproducible experimental data. 4',6-diamidino-2-phenylindole (DAPI) is a widely used fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of DNA, making it an excellent nuclear counterstain in fluorescence microscopy, flow cytometry, and other cell analysis applications.[1][2][3] The dilactate salt of DAPI is often preferred over the dihydrochloride salt due to its enhanced water solubility.[4][5] This guide provides an objective comparison of DAPI dilactate, discusses its potential for lot-to-lot variability, and evaluates alternative nuclear stains, supported by available data and experimental protocols.
Understanding this compound and its Performance
This compound is a salt form of the DAPI molecule. Upon binding to the minor groove of double-stranded DNA, its fluorescence intensity is enhanced approximately 20-fold. While it can also bind to RNA, the fluorescence quantum yield is significantly lower, and the emission maximum is shifted.
While direct, publicly available studies quantifying the lot-to-lot variability of this compound are scarce, manufacturers of high-quality reagents implement rigorous quality control procedures to ensure consistency. These often include high-performance liquid chromatography (HPLC) to assess purity, with specifications typically at or above 98%. Furthermore, functional tests comparing the staining performance of new lots against a reference lot are common practice in the industry to ensure consistent mean fluorescence intensity (MFI) and staining patterns. However, it is always recommended for researchers to perform in-house validation of new lots of this compound to ensure minimal variation in their specific experimental systems.
Comparison with Alternative Nuclear Stains
Several alternatives to DAPI are available, each with distinct characteristics that may be advantageous for specific applications. The most common alternatives include Hoechst 33342 and DRAQ5.
Data Presentation: this compound vs. Alternatives
| Property | This compound | Hoechst 33342 | DRAQ5 |
| Excitation Maximum (DNA-bound) | ~358 nm | ~350 nm | ~647 nm |
| Emission Maximum (DNA-bound) | ~461 nm | ~461 nm | 665-780 nm |
| Binding Mechanism | Minor groove binding (A-T rich) | Minor groove binding (A-T rich) | Intercalation and/or minor groove binding |
| Cell Permeability (Live Cells) | Poor, requires higher concentrations | Good | Good |
| Photostability | Generally considered stable | Less photostable than DAPI | High photostability |
| Toxicity | Potentially mutagenic | Lower cytotoxicity than DAPI in some cases | Low toxicity, suitable for long-term imaging |
Signaling Pathways and Binding Mechanisms
The following diagrams illustrate the binding mechanisms of DAPI, Hoechst, and DRAQ5 to DNA.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison.
Protocol 1: Staining Fixed Adherent Cells with this compound for Fluorescence Microscopy
Materials:
-
This compound stock solution (1 mg/mL in deionized water)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Coverslips with cultured adherent cells
Procedure:
-
Fixation: Aspirate the culture medium and wash the cells with PBS. Add fixation solution and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add permeabilization solution and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DAPI Staining: Dilute the this compound stock solution to a working concentration of 1 µg/mL in PBS. Add the DAPI solution to the cells and incubate for 5 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a standard DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
Protocol 2: Live Cell Staining with Hoechst 33342 for Fluorescence Microscopy
Materials:
-
Hoechst 33342 stock solution (1 mg/mL in deionized water)
-
Cell culture medium
-
Live-cell imaging dish with cultured cells
Procedure:
-
Preparation: Dilute the Hoechst 33342 stock solution in pre-warmed cell culture medium to a final concentration of 1-2 µg/mL.
-
Staining: Replace the existing culture medium with the Hoechst 33342-containing medium.
-
Incubation: Incubate the cells for 10-20 minutes at 37°C in a cell culture incubator.
-
Imaging: Image the cells directly in the staining solution using a fluorescence microscope equipped with a DAPI filter set. No washing step is required.
Protocol 3: Live Cell Staining with DRAQ5 for Flow Cytometry
Materials:
-
DRAQ5 stock solution (5 mM)
-
Cell suspension in a suitable buffer (e.g., PBS with 2% FBS)
-
Flow cytometer with a red laser (e.g., 633 nm or 647 nm)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add DRAQ5 stock solution directly to the cell suspension to a final concentration of 5-10 µM.
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light.
-
Analysis: Analyze the cells directly on the flow cytometer without any wash steps.
Experimental Workflow for Assessing Lot-to-Lot Variability
To ensure reproducibility, it is crucial to validate new lots of this compound. The following workflow can be adapted for this purpose.
Conclusion
This compound remains a robust and widely used nuclear stain. While the potential for lot-to-lot variability exists for all reagents, reputable manufacturers employ stringent quality control measures to minimize this. For critical applications, researchers should consider performing in-house validation of new lots to ensure experimental reproducibility. Alternatives such as Hoechst 33342 and DRAQ5 offer distinct advantages, particularly for live-cell imaging and applications requiring far-red fluorescence, and should be considered based on the specific experimental needs. By understanding the properties of each dye and implementing consistent experimental protocols, researchers can ensure the generation of high-quality, reproducible data.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for DAPI Dilactate
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for both personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of DAPI dilactate, a common fluorescent stain. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.
DAPI (4',6-diamidino-2-phenylindole) is a known mutagen and must be handled with care throughout its lifecycle, from preparation to disposal.[1][2] While not classified as a dangerous good for transport, its potential health hazards necessitate meticulous disposal practices.[3][4]
Key Safety and Handling Information
Proper handling is the first step in safe disposal. The following table summarizes critical information for managing this compound in the laboratory.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety glasses with side-shields, and chemical-resistant gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact. | |
| Handling Environment | Handle in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder form to avoid dust generation. | |
| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light. Recommended storage is typically between 2-8°C. | |
| Spill Management | For spills, absorb with an inert material (e.g., vermiculite, sand), collect into a suitable, closed container, and label for chemical waste disposal. Prevent entry into drains and waterways. | |
| First Aid: Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water. | |
| First Aid: Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do so. |
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound waste is to adhere strictly to local, state, and national environmental regulations. Never dispose of DAPI waste down the drain.
Experimental Protocol: Waste Segregation and Collection
-
Designate Waste Streams: Establish clearly labeled, separate waste containers for the following categories of DAPI-contaminated waste:
-
Aqueous Liquid Waste: Solutions containing DAPI (e.g., staining solutions, buffers from rinses).
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves.
-
Sharps Waste: Contaminated microscope slides, coverslips, and needles.
-
-
Aqueous Liquid Waste Collection:
-
Pour all DAPI-containing solutions into a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be marked "Hazardous Waste: DAPI" and include other chemical components of the solution.
-
Keep the container securely closed when not in use.
-
-
Solid Waste Collection:
-
Place all non-sharp, DAPI-contaminated solid items into a designated, lined hazardous waste container.
-
This includes gloves, absorbent paper, pipette tips, and plastic tubes.
-
Ensure the container is sealed to prevent the release of any residual powder or liquid.
-
-
Sharps Waste Collection:
-
Dispose of all DAPI-contaminated sharps (slides, needles, etc.) directly into a designated, puncture-resistant sharps container labeled for chemical-contaminated sharps.
-
Do not overfill the sharps container.
-
-
Final Disposal:
-
Once waste containers are full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Waste material must be disposed of in accordance with all applicable regulations.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper segregation and disposal of waste contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DAPI Dilactate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling DAPI dilactate, a common fluorescent stain. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
DAPI (4',6-diamidino-2-phenylindole) dilactate is a fluorescent stain that binds strongly to A-T rich regions in DNA. While an invaluable tool in molecular biology, it is a known mutagen and requires careful handling to minimize exposure.[1]
Personal Protective Equipment (PPE)
When working with this compound in either powder or solution form, the following personal protective equipment is required to create a barrier between you and the chemical.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety goggles | Tight-sealing safety goggles are recommended to protect against splashes.[2] A face shield may be necessary for procedures with a high risk of splashing.[2] |
| Hand Protection | Disposable nitrile gloves | Nitrile gloves are the minimum requirement for handling this compound.[3] Always inspect gloves for tears or holes before use. Contaminated gloves should be disposed of immediately following established laboratory procedures. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against spills and contamination of personal clothing. |
| Respiratory Protection | Dust mask (for powder form) | When handling the powder form of this compound, a NIOSH-approved N95 dust mask is recommended to prevent inhalation. |
Operational Plan: Handling and Preparation of this compound Solutions
Storage: Upon receipt, store this compound protected from light in a dry, cool, and well-ventilated area. Recommended storage temperatures are typically between 2-8°C for short-term storage and ≤-20°C for long-term storage of stock solutions.
Preparation of Stock Solution (Example): To prepare a 5 mg/mL stock solution, dissolve 10 mg of this compound in 2 mL of deionized water (dH₂O) or dimethylformamide (DMF). The dilactate form is generally more water-soluble than the dihydrochloride salt.
Step-by-Step Handling Procedure:
-
Designate a Work Area: Before handling, designate a specific area for working with this compound. This could be a chemical fume hood, especially when handling the powder form.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing paper, spatulas, tubes, and solvents.
-
Weighing (Powder Form): If using the powder form, carefully weigh the desired amount in a chemical fume hood to avoid creating and inhaling dust.
-
Dissolving: Add the appropriate solvent to the powder. Cap the container and vortex or sonicate until the this compound is completely dissolved.
-
Labeling: Clearly label the container with the chemical name, concentration, date of preparation, and your initials.
-
Cleaning: After preparation, decontaminate the work area and any equipment used.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing DAPI in a clearly labeled, sealed container.
-
Solid Waste: Dispose of contaminated materials such as gloves, pipette tips, and tubes in a designated hazardous waste container.
-
Decontamination: DAPI can be removed from aqueous solutions by filtering through activated charcoal. The charcoal and the adsorbed dye must then be disposed of as hazardous waste.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.
Emergency Procedures: Spill and Exposure
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
